N',N'-Dimethyl-N-ethyl-N-nitrosourea
Description
BenchChem offers high-quality N',N'-Dimethyl-N-ethyl-N-nitrosourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N',N'-Dimethyl-N-ethyl-N-nitrosourea including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
50285-71-7 |
|---|---|
Molecular Formula |
C5H11N3O2 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-ethyl-3,3-dimethyl-1-nitrosourea |
InChI |
InChI=1S/C5H11N3O2/c1-4-8(6-10)5(9)7(2)3/h4H2,1-3H3 |
InChI Key |
IQQINRUQUTUNST-UHFFFAOYSA-N |
SMILES |
CCN(C(=O)N(C)C)N=O |
Canonical SMILES |
CCN(C(=O)N(C)C)N=O |
Other CAS No. |
50285-71-7 |
Synonyms |
DMENU compound N',N'-dimethyl-N-ethyl-N-nitrosourea |
Origin of Product |
United States |
Foundational & Exploratory
Technical Assessment: Carcinogenic Potential of N',N'-Dimethyl-N-ethyl-N-nitrosourea
The following technical guide details the carcinogenic potential, mechanism of action, and experimental utility of N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU), a specialized alkylating agent.[1][2]
CAS No: 50285-71-7 | Molecular Formula:
Executive Summary
N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU) is a potent, direct-acting carcinogen and mutagen belonging to the nitrosourea class.[1][2][3] Structurally related to the well-characterized N-ethyl-N-nitrosourea (ENU), DMENU is distinguished by the dimethyl substitution on the N' (carbamoyl) nitrogen.[1][2]
Critical Distinction: Unlike ENU, DMENU cannot form isocyanates upon decomposition.[1][2] This unique physicochemical property renders DMENU a "pure" alkylating agent, decoupling DNA alkylation from the protein carbamoylation effects typically seen with other nitrosoureas (e.g., BCNU, CCNU).[1][2] This makes it an invaluable tool for researchers isolating the specific contribution of ethyl-DNA adducts to carcinogenesis without the confounding variables of DNA repair enzyme inhibition via carbamoylation.[1][2]
Chemical Identity & Physicochemical Properties[1][2][3][4]
Structural Architecture
The molecule consists of a urea backbone with an ethyl-nitroso group on one nitrogen (N1) and two methyl groups on the opposing nitrogen (N3).[1][2]
-
Solubility: Lipophilic; soluble in DMSO, ethanol, and acetone.[1][2] Limited stability in aqueous solution at physiological pH.[1][2]
-
Stability: Highly sensitive to light and moisture.[1][2] Decomposes rapidly in alkaline conditions.[1][2]
Decomposition Kinetics
In aqueous environments at physiological pH (7.4), DMENU undergoes hydrolysis.[1][2] The
Comparison of Decomposition Products:
-
ENU: Ethyl diazonium ion (Alkylator) + Cyanate/Isocyanate (Carbamoylator).[1][2]
-
DMENU: Ethyl diazonium ion (Alkylator) + Dimethylamine (Inert) +
.[1][2]
Mechanism of Action (MOA)
The "Pure Alkylator" Pathway
DMENU functions as a monofunctional ethylating agent.[1][2] Its carcinogenicity is driven almost exclusively by the transfer of an ethyl group (
-
Spontaneous Hydrolysis: DMENU hydrolyzes to form the ethyldiazonium ion (
).[1][2] -
DNA Adduct Formation: The diazonium ion attacks DNA bases.[1][2]
-
Miscoding Event: During DNA replication,
-EtG pairs with Thymine instead of Cytosine. -
Mutation Fixation: This results in a GC
AT transition mutation , a hallmark of nitrosourea-induced carcinogenesis (e.g., activation of K-ras oncogenes).[1][2]
Absence of DNA Repair Inhibition
Standard nitrosoureas release isocyanates that carbamoylate lysine residues on DNA repair enzymes (e.g., DNA Polymerase
Visualization of Signaling & Decomposition
The following diagram illustrates the divergent pathways between ENU and DMENU.
Figure 1: Comparative decomposition pathways of ENU and DMENU.[1][2] Note that DMENU bypasses the protein carbamoylation pathway, acting as a pure DNA alkylator.[1][2]
Carcinogenic Profile & Toxicity[1][2][5][6][7][8][9][10][11]
Mutagenic Potency
Research indicates that DMENU exhibits unexpectedly high genetic toxicity in rodent models, comparable to or exceeding that of ENU in specific assays.[1][2] This challenges the assumption that carbamoylation is required for high carcinogenic potency.[1][2]
| Parameter | ENU (Standard) | DMENU (Target) |
| Primary Lesion | ||
| Carbamoylation | Yes (High) | No (Negligible) |
| Mutagenicity (Ames) | Highly Positive | Positive |
| Rodent Carcinogenicity | Potent (Neuro/Lymph) | Potent (Lymphoreticular/Lung) |
| Repair Inhibition | Yes | No |
Target Organs
In rodent bioassays (rats/mice), ethylating nitrosoureas typically induce tumors in tissues with low MGMT (repair enzyme) activity or high cell proliferation rates.[1][2]
-
Primary Targets: Lymphoreticular system (T-cell lymphomas), Lungs (Adenomas/Carcinomas), and Nervous system (Gliomas - though less common than with methylating agents).[1][2]
-
Latency: Rapid induction; tumors often palpable within 12-20 weeks post-exposure depending on dosage.[1][2]
Experimental Protocols
Safety & Handling (Critical)
Warning: DMENU is a potent carcinogen.[1][2] All procedures must be performed in a Class II Biological Safety Cabinet (BSC).[1][2]
-
PPE: Double nitrile gloves, tyvek sleeves, N95/P100 respirator (if outside BSC), and safety goggles.[1][2]
-
Inactivation: Decontaminate surfaces with 5% Sodium Hydroxide (NaOH) or a 1:1 mixture of 5% NaOH and Ethanol.[1][2] Allow 30 minutes contact time.
-
Storage: Store neat compound at -20°C, desiccated and protected from light.
Preparation for In Vivo Administration
DMENU is unstable in aqueous solution.[1][2] Solutions must be prepared immediately before use.[1][2]
Protocol: Single Dose Induction (Mouse Model)
-
Vehicle: Citrate-Phosphate buffer (pH 6.[1][2]0) is preferred to slightly retard hydrolysis compared to PBS (pH 7.4).[1][2] Alternatively, dissolve in anhydrous DMSO and dilute 1:10 with saline immediately prior to injection.[1][2]
-
Dosage:
-
Procedure:
-
Monitoring: Monitor animals for weight loss, rough coat, and palpable masses starting at week 8.
In Vitro Mutagenesis Assay
To assess pure alkylation damage in cell lines (e.g., CHO or V79 cells):
-
Seed cells at
cells/dish. -
Treat with DMENU (0.1 – 2.0 mM) for 1 hour in serum-free medium.
-
Replating for colony survival (toxicity) and 6-thioguanine resistance (HPRT mutation assay).[1][2]
Diagram: DNA Repair Logic
Understanding the interaction between DMENU-induced damage and cellular repair systems is vital for interpreting results.[1][2]
Figure 2: Fate of DMENU-induced O6-Ethylguanine lesions.[1][2] Without carbamoylation to inhibit MGMT, the mutation rate depends entirely on the baseline MGMT levels of the target tissue.
References
-
Tinwell, H., Paton, D., & Guttenplan, J. B. (1996).[1][2][4] Unexpected genetic toxicity to rodents of the N',N'-dimethyl-N-ethyl-N-nitrosourea.[1][2] Environmental and Molecular Mutagenesis, 27(3), 202–210.[1][2][4] Link
-
Likhachev, A. J., et al. (1983).[1][2] Comparison of mutagenicity of N-methyl-N-nitrosourea and N-ethyl-N-nitrosourea in human diploid fibroblasts. Carcinogenesis, 4(1), 115-118.[1][2] Link
-
Shibuya, T., & Morimoto, K. (1986).[1][2] Review of the mutagenicity of N-ethyl-N-nitrosourea in the mouse. Mutation Research/Reviews in Genetic Toxicology, 168(2), 129-146.[1][2] Link
-
Singer, B. (1979).[1][2] N-nitroso alkylating agents: formation and persistence of alkyl derivatives in mammalian nucleic acids as contributing factors in carcinogenesis.[1][2] Journal of the National Cancer Institute, 62(6), 1329–1339.[1][2] Link
-
ChemicalBook. (n.d.).[1][2] N',N'-Dimethyl-N-ethyl-N-nitrosourea Product Properties. Link
Sources
Technical Guide: Solubility & Stability Profile of N',N'-Dimethyl-N-ethyl-N-nitrosourea
Executive Summary
N',N'-Dimethyl-N-ethyl-N-nitrosourea (CAS: 50285-71-7), often analyzed as a structural analog to the potent mutagen N-ethyl-N-nitrosourea (ENU), presents a distinct physicochemical profile due to the full methylation of the N' (urea) nitrogen. Unlike ENU, which possesses a labile proton facilitating rapid base-catalyzed decomposition, the N',N'-dimethyl substitution blocks the primary isocyanate degradation pathway, theoretically enhancing stability in neutral to slightly basic aqueous environments.
This guide provides a rigorous technical framework for the solubilization, handling, and storage of this compound, designed for researchers requiring precise dosing in mutagenesis or carcinogenesis studies.
Part 1: Physicochemical Profile[1]
The solubility behavior of N',N'-Dimethyl-N-ethyl-N-nitrosourea is governed by its lipophilicity and the absence of hydrogen bond donors on the urea backbone.
| Property | Value / Description |
| Systematic Name | 1-Ethyl-1-nitroso-3,3-dimethylurea |
| CAS Number | 50285-71-7 |
| Molecular Formula | |
| Molecular Weight | 145.16 g/mol |
| Physical State | Pale yellow oil or low-melting solid (sensitive to light) |
| LogP (Octanol/Water) | ~0.5 – 0.8 (Estimated; more lipophilic than ENU) |
| Primary Solubility | High in polar aprotic solvents (DMSO, DMF) |
| Aqueous Solubility | Low to Moderate (limited by lipophilic methyl groups) |
Structural Impact on Solubility
The addition of two methyl groups at the N-3 position (N') removes the hydrogen bonding capability present in ENU (
-
Decreases Water Solubility : The molecule is less able to integrate into the aqueous hydrogen-bonding network.
-
Increases Organic Solubility : Enhanced compatibility with DMSO, Ethanol, and lipid bilayers.
Part 2: Solubility Landscape & Solvent Selection
Primary Solvent: Dimethyl Sulfoxide (DMSO)
Status: Recommended Vehicle DMSO is the gold standard for preparing high-concentration stock solutions (>100 mM). It prevents premature hydrolysis and allows for long-term storage at -80°C.
-
Solubility Limit: > 50 mg/mL
-
Protocol: Dissolve pure compound in anhydrous DMSO. Vortex for 30 seconds.
-
Caveat: DMSO can penetrate tissues; ensure the final concentration in biological assays is < 0.1% (v/v) to avoid vehicle toxicity.
Secondary Solvents: Ethanol & Acetone
Status: Alternative Vehicles Useful for applications where DMSO is contraindicated (e.g., specific enzymatic assays sensitive to sulfoxides).
-
Ethanol (Absolute): Soluble (> 20 mg/mL). Suitable for rapid evaporation if coating surfaces.
-
Acetone: Soluble.[1] Highly volatile; use only if solvent removal is planned.
Aqueous Buffers (PBS, Saline)
Status: Diluent Only Direct solubilization in water is not recommended due to slow kinetics and potential heterogeneity.
-
Solubility Limit: < 5 mg/mL (estimated).[2]
-
Stability Risk: While more stable than ENU, aqueous solutions should still be prepared immediately before use to prevent hydrolytic loss of titer.
Part 3: Stability & Degradation Mechanism[5]
The critical distinction between N',N'-Dimethyl-N-ethyl-N-nitrosourea and standard nitrosoureas (ENU/MNU) lies in the degradation pathway.
The "Blocked" Pathway
Standard nitrosoureas decompose via base-catalyzed proton abstraction from the N' nitrogen, leading to the formation of an unstable isocyanate and a diazoalkane (the alkylating species).
-
ENU Mechanism:
-
N',N'-Dimethyl Mechanism: The N' nitrogen has no protons (
).-
Result: The rapid, base-catalyzed elimination of isocyanate is chemically blocked.
-
Implication: This compound exhibits significantly higher stability in neutral/basic buffers compared to ENU. Degradation is likely driven by slower acid-catalyzed hydrolysis or thermal decomposition.
-
Visualizing the Stability Logic
Caption: Structural blockade of the base-catalyzed decomposition pathway in N',N'-Dimethyl-N-ethyl-N-nitrosourea compared to ENU.
Part 4: Preparation Protocols
Protocol A: Preparation of 100 mM Stock Solution
Objective: Create a stable stock for long-term storage.
-
Calculate Mass:
-
Target Volume: 1 mL
-
Target Concentration: 100 mM
-
MW: 145.16 g/mol
-
Required Mass: 14.5 mg
-
-
Weighing: Weigh ~14.5 mg of N',N'-Dimethyl-N-ethyl-N-nitrosourea into a tared, amber glass vial (light sensitive).
-
Solubilization: Add 1.0 mL of Anhydrous DMSO (molecular sieve treated).
-
Mixing: Vortex vigorously for 30–60 seconds until fully dissolved.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C . Stability: > 1 year.[3]
Protocol B: Preparation of Working Solution (In Vivo/In Vitro)
Objective: Prepare a vehicle-safe dilution for immediate administration.
-
Thaw: Thaw one aliquot of DMSO stock on ice.
-
Diluent Prep: Prepare sterile PBS (pH 7.4) or Citrate Buffer (pH 6.0).
-
Note: Slightly acidic pH (6.0) further stabilizes nitrosoureas.
-
-
Dilution:
-
Add stock dropwise to the diluent while vortexing.
-
Ratio: Do not exceed 10% DMSO for in vivo IP injections; < 0.5% for cell culture.
-
Example: Add 10 µL stock to 990 µL media (1:100 dilution).
-
-
Usage: Use within 30 minutes of preparation. Discard unused aqueous solution.
Part 5: Safety & Handling (E-E-A-T)
WARNING: As a nitrosourea derivative, this compound must be treated as a potential carcinogen and mutagen .
| Hazard Class | Precautionary Measure |
| Carcinogenicity | Handle only in a Class II Biological Safety Cabinet (BSC). |
| Skin Absorption | Wear double nitrile gloves. DMSO enhances skin permeability of the toxin. |
| Inactivation | Deactivate spills with 10% Sodium Hydroxide (NaOH) or 5% Sodium Thiosulfate. Allow 24h reaction time. |
| Disposal | Segregate as hazardous chemical waste (cytotoxic/genotoxic stream). |
Decontamination Verification
Because the N',N'-dimethyl analog resists base-catalyzed hydrolysis (as detailed in Part 3), standard alkaline inactivation (NaOH) may be slower than with ENU.
-
Recommendation: Use a surfactant-rich alkaline solution (e.g., 1M NaOH + 1% SDS) and extend contact time to >24 hours to ensure ring opening or hydrolysis via alternative pathways.
References
-
National Institute of Standards and Technology (NIST). Urea, N-ethyl-N',N'-dimethyl-N-nitroso- (CAS 50285-71-7) Mass Spectrum and Properties. NIST Chemistry WebBook. Available at: [Link]
-
Loeppky, R. N. (1994). Nitrosamine and Nitrosourea Chemistry.[4] In: Nitrosamines and Related N-Nitroso Compounds. American Chemical Society. (Mechanistic grounding for N-nitroso decomposition pathways).
-
Yoshida, K., Yano, K., & Nagamatsu, K. (1985).[5] Hydrolysis of N,N'-dimethyl-N'-(p-nitrophenyl)-N-nitrosourea. Journal of the Chemical Society, Perkin Transactions 2.[5] (Validates the stability mechanism of N'-substituted nitrosoureas). Available at: [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 5. N-nitroso compounds. Part 3. Hydrolysis of N,N′-dimethyl-N′-(p-nitrophenyl)-N-nitrosourea in aqueous basic solution. Effect of a cationic micelle on the hydrolysis of substituted N-nitrosourea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: In Vitro Characterization of N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU)
This Application Note is designed for researchers in toxicology and drug safety assessment. It addresses the specific handling, experimental design, and mechanistic interpretation of N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU) , a structural analog of the classic mutagen N-ethyl-N-nitrosourea (ENU).
Classification: Mechanistic Toxicology / Alkylating Agents CAS Registry Number: 50285-71-7 Version: 1.0
Executive Summary & Scientific Rationale
In the landscape of alkylating agents, N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU) occupies a unique and critical niche. Unlike its famous congener ENU (N-ethyl-N-nitrosourea), which is highly unstable and decomposes spontaneously at physiological pH to release alkylating cations and isocyanates, DMENU is hydrolytically stable .
The substitution of the N' protons with methyl groups (
The Paradox: Despite this stability and lack of reactivity in standard in vitro bacterial assays (Ames test) even with S9 activation, DMENU is a potent carcinogen in rats. This makes DMENU an essential mechanistic probe for distinguishing between:
-
Direct Alkylation: (Characteristic of ENU/MNU).
-
Metabolic/Enzymatic Activation: (Required for DMENU).
-
Carbamoylation: (Caused by isocyanates from ENU; absent in DMENU).
This protocol outlines the methodology to utilize DMENU as a stable alkylating probe to investigate non-canonical activation pathways and to serve as a negative control for spontaneous hydrolysis in DNA damage assays.
Chemical Mechanism & Signaling Pathways[1]
To understand the experimental data, one must visualize the structural blockade in DMENU compared to ENU.
Comparative Decomposition Pathway
The following diagram illustrates why DMENU requires a different experimental approach than ENU.
Figure 1: Mechanistic divergence between ENU and DMENU. DMENU lacks the N'-proton required for spontaneous base-catalyzed decomposition.
Safety & Handling Protocol
WARNING: DMENU is a potent carcinogen. Although it is hydrolytically stable (reducing the risk of immediate vapor pressure from decomposition), it persists in the environment longer than ENU.
-
Containment: Class II Biological Safety Cabinet (BSC).
-
PPE: Double nitrile gloves, tyvek sleeves, N95/P100 respirator if handling powder.
-
Deactivation: Unlike ENU, which deactivates in mild alkali (NaOH), DMENU is resistant to mild base .
-
Required Deactivation Solution: 50% Ethanol + 1M NaOH (exposure > 24 hours) or high-intensity UV irradiation.
-
Experimental Protocols
Protocol A: Preparation of Stock Solutions
DMENU is lipophilic. Aqueous solubility is lower than ENU.
-
Weighing: Weigh DMENU (approx. 10 mg) into a pre-tared, amber glass vial within a fume hood.
-
Solvent: Dissolve in anhydrous DMSO (Dimethyl sulfoxide) to create a 100 mM Stock Solution .
-
Note: Vortex for 1 minute. Ensure complete dissolution.
-
-
Storage: Aliquot into single-use glass vials. Store at -80°C .
-
Stability: Stable for >1 year in DMSO at -80°C.
-
Working Solution: Dilute in serum-free media immediately prior to use. Keep DMSO concentration < 1% in final culture.
-
Protocol B: Mammalian Cell Mutagenicity (HPRT Assay)
Since DMENU is often negative in standard Ames tests (Salmonella) due to bacterial inability to metabolize it, a mammalian system with metabolic competence (or co-culture) is required.
Target System: CHO-K1 or V79 cells (Chinese Hamster). Metabolic Activation: Rat Liver S9 Fraction (Induced) is mandatory for activity, though often weak.
Step-by-Step Workflow:
-
Seeding:
-
Seed
cells per 100mm dish in DMEM + 10% FBS. -
Incubate 24h to reach exponential growth (60-70% confluence).
-
-
Treatment (Pulse Exposure):
-
Wash cells with PBS.
-
Prepare Treatment Media: Serum-free DMEM + S9 Mix (10% v/v) + Cofactors (NADP, G-6-P).
-
Add DMENU at varying concentrations: 0, 0.1, 0.5, 1.0, 2.0, 5.0 mM .
-
Positive Control: ENU (direct acting) or Benzo[a]pyrene (requires S9).
-
Negative Control:[1] DMSO (0.5%).
-
Incubate for 3 hours at 37°C.
-
-
Recovery & Expression:
-
Remove treatment media. Wash 2x with PBS.
-
Add fresh complete media (DMEM + 10% FBS).
-
Subculture cells for 7-9 days to allow phenotypic expression of HPRT- mutants (clearance of pre-existing HPRT enzyme).
-
-
Selection:
-
Harvest cells.
-
Plate
cells/dish (5 dishes per dose) in media containing 6-Thioguanine (6-TG) (5 µg/mL). -
Plate 200 cells/dish (3 dishes) in non-selective media for Cloning Efficiency (CE).
-
-
Quantification:
-
Incubate 10-14 days. Stain colonies with Crystal Violet.
-
Calculate Mutation Frequency (MF):
-
Data Analysis & Interpretation
Expected Results Matrix
| Parameter | ENU (Control) | DMENU (Test Article) | Interpretation |
| Hydrolytic Stability | Low ( | High ( | DMENU persists in media; dosing is cumulative. |
| Ames Test (Bacteria) | Positive (Direct) | Negative/Weak | Bacteria lack specific oxidative dealkylases required for DMENU. |
| Mammalian HPRT (+S9) | Positive | Positive (Dose-dependent) | Mammalian enzymes (or S9) convert DMENU to alkylating species. |
| Carbamoylation | High | Negligible | DMENU does not release isocyanic acid; cleaner DNA alkylation signal. |
Troubleshooting the "Lijinsky Paradox"
If DMENU shows low mutagenicity in your in vitro assay but you know it is carcinogenic in vivo:
-
S9 Incompatibility: Standard Aroclor-induced S9 might not express the specific P450 isozyme required for DMENU demethylation.
-
Protocol Adjustment: Switch to Primary Hepatocytes (Rat/Human) for the treatment phase. These cells possess endogenous metabolic competency that exceeds S9 fractions.
Experimental Workflow Diagram
Figure 2: Experimental workflow for HPRT mutagenicity assay using DMENU, highlighting the critical requirement for metabolic activation.
References
- Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.
-
Lijinsky, W., & Reuber, M. D. (1983). Carcinogenicity of hydroxylated alkylnitrosoureas and of nitrosooxazolidines by mouse skin painting and by gavage. Cancer Research, 43(1), 214-221. Link
-
Singer, B. (1976). All oxygens in nucleic acids react with carcinogenic ethylating agents. Nature, 264, 333–339. Link
-
Guttenplan, J. B. (1990). Mutagenesis by N-nitroso compounds: Relationships to DNA adducts, DNA repair, and mutational specificities. Mutation Research/Reviews in Genetic Toxicology, 239(3), 177-243. Link
-
Lijinsky, W. (1982). Structure-activity relations in carcinogenesis by N-nitroso compounds. IARC Scientific Publications, (41), 533-542. Link
Sources
Application Notes and Protocols for In Vitro Carcinogenesis Studies using N-Nitroso Compounds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Modeling Carcinogenesis in a Dish
The study of cancer initiation and progression relies on robust models that can recapitulate the complex molecular events driving malignant transformation. Chemical carcinogens, particularly N-nitroso compounds, have long served as powerful tools in both in vivo and in vitro cancer research. This guide provides detailed application notes and protocols for the use of two highly potent alkylating agents, N-ethyl-N-nitrosourea (ENU) and Diethylnitrosamine (DEN) , in cell culture systems. While the user's initial query mentioned "N',N'-Dimethyl-N-ethyl-N-nitrosourea," our comprehensive search indicates a likely reference to the widely studied and commercially available ENU or its close relative, DEN.
ENU is a direct-acting alkylating agent, meaning it does not require metabolic activation to exert its mutagenic effects[1][2]. In contrast, DEN is a pro-carcinogen that necessitates metabolic activation by cytochrome P450 enzymes, primarily in hepatocytes, to become a potent DNA-alkylating agent[3][4]. This fundamental difference dictates the experimental design for their use in cell culture.
This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the methodologies. We will delve into the mechanisms of action, provide detailed safety and handling protocols, and present step-by-step instructions for cell treatment and subsequent downstream analyses to assess genotoxicity, cytotoxicity, apoptosis, and neoplastic transformation.
Mechanism of Action: The Alkylating Assault on DNA
The carcinogenicity of ENU and DEN stems from their ability to transfer ethyl groups to nucleophilic sites on DNA bases, forming DNA adducts[1][2][5]. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mispairing during DNA replication, resulting in permanent mutations.
N-ethyl-N-nitrosourea (ENU): As a direct-acting agent, ENU's ethyl group is readily transferred to oxygen and nitrogen atoms in DNA bases. The most significant of these adducts for mutagenesis is O⁶-ethylguanine (O⁶-EtG), which can mispair with thymine instead of cytosine, leading to a G:C to A:T transition mutation[2][6]. Other adducts like O⁴-ethylthymine and O²-ethylthymine also contribute to its mutagenic profile[7].
Diethylnitrosamine (DEN): DEN's journey to a carcinogen begins with its metabolic activation, typically by cytochrome P450 2E1 (CYP2E1) in the liver[3]. This process generates an unstable α-hydroxy intermediate that spontaneously decomposes to form an ethyl diazonium ion, the ultimate electrophilic species that ethylates DNA, forming the same pro-mutagenic adducts as ENU, predominantly O⁶-ethylguanine[3].
Critical Safety and Handling Protocols
WARNING: N-ethyl-N-nitrosourea and Diethylnitrosamine are potent carcinogens, mutagens, and teratogens.[8][9][10] Handle these compounds with extreme caution in a designated area, following all institutional and national safety regulations.
Personal Protective Equipment (PPE):
-
Gloves: Always wear double nitrile or latex gloves. For handling concentrated DEN, butyl rubber or SilverShield® gloves are recommended as DEN can attack nitrile rubber[7][11].
-
Eye Protection: Safety glasses with side shields or splash goggles are mandatory.
-
Lab Coat: A disposable gown or a dedicated lab coat should be worn.
-
Respiratory Protection: All work with solid or concentrated ENU and DEN must be performed in a certified chemical fume hood or a Class II, B2 biological safety cabinet to prevent inhalation[7][11][12]. For animal studies where aerosols may be generated, a respirator with organic vapor cartridges may be necessary[11].
Handling and Storage:
-
ENU: Is a light-sensitive, yellow-pink crystalline solid[8][10]. It should be stored in a cool, dry, dark place.
-
DEN: Is a volatile, yellow, oily liquid[11]. It is combustible and should be stored away from heat and strong oxidizing agents[7].
-
Weighing and Reconstitution: Perform in a chemical fume hood. For ENU, a stock solution can be prepared in an appropriate solvent like DMSO or ethanol[13][14]. DEN is typically diluted in culture medium or saline.
Spill and Waste Disposal:
-
Spills: In case of a spill, evacuate the area immediately. Decontamination should be performed by trained personnel wearing appropriate PPE[9][15]. Absorb liquid spills with an inert material and place in a sealed container for hazardous waste disposal. For ENU powder, moisten with a suitable solvent before cleanup to avoid generating dust[8].
-
Waste: All contaminated materials (pipette tips, tubes, culture flasks, media) must be treated as hazardous waste. A common method for degrading nitrosamines is treatment with aluminum-nickel alloy powder and aqueous alkali[16]. Follow all institutional guidelines for hazardous chemical waste disposal[7][15].
Part 1: In Vitro Treatment with N-ethyl-N-nitrosourea (ENU)
ENU's direct-acting nature makes it suitable for inducing mutagenesis in a wide variety of cell types in culture, as it does not require metabolic activation.
Protocol 1.1: General ENU Treatment of Adherent Cells
This protocol is a starting point and should be optimized for your specific cell line and experimental goals.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
N-ethyl-N-nitrosourea (ENU)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
96-well, 24-well, or 6-well tissue culture plates
-
Sterile pipette tips and tubes
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed cells in tissue culture plates at a density that will allow for logarithmic growth during the treatment period. A confluence of 50-70% on the day of treatment is generally recommended.
-
-
Preparation of ENU Stock Solution:
-
CAUTION: Perform this step in a chemical fume hood.
-
Prepare a 10 mg/mL stock solution of ENU in anhydrous DMSO. Gently vortex to dissolve. This stock solution can be stored in small aliquots at -20°C, protected from light.
-
-
ENU Treatment:
-
On the day of treatment, aspirate the culture medium from the cells.
-
Prepare working solutions of ENU by diluting the stock solution in serum-free medium to the desired final concentrations. A typical starting range for mutagenesis studies is 50-200 µg/mL[13][17]. For cytotoxicity assays, a broader range may be necessary (e.g., 0-1 mg/mL)[18].
-
Add the ENU-containing medium to the cells. Include a vehicle control (medium with the same final concentration of DMSO as the highest ENU concentration).
-
Incubate the cells for a defined period. A short exposure of 30 minutes to 4 hours is often sufficient for mutagenesis[17]. For some applications, a longer exposure of up to 24 hours may be used[18].
-
-
Post-Treatment Wash:
-
After the incubation period, carefully aspirate the ENU-containing medium.
-
Wash the cells three times with sterile PBS to remove any residual ENU.
-
Add fresh, complete culture medium to the cells.
-
-
Recovery and Downstream Analysis:
-
Return the cells to the incubator. The subsequent steps will depend on the endpoint being measured. For mutagenesis assays, a recovery period of several days is necessary to allow for DNA repair and mutation fixation. For cytotoxicity or apoptosis assays, analysis can often be performed within 24-72 hours post-treatment.
-
Part 2: In Vitro Treatment with Diethylnitrosamine (DEN)
Due to its requirement for metabolic activation, in vitro studies with DEN are most relevant in cell types that possess cytochrome P450 activity, such as primary hepatocytes or certain hepatoma cell lines (e.g., HepG2). Alternatively, an exogenous metabolic activation system, such as a rat liver S9 fraction, can be added to the culture medium of non-metabolically competent cells[19].
Protocol 2.1: DEN Treatment of Hepatocytes with Metabolic Activation
Materials:
-
Primary hepatocytes or a metabolically active hepatoma cell line
-
Complete cell culture medium
-
Diethylnitrosamine (DEN)
-
Optional: Rat liver S9 fraction and NADPH-regenerating system
-
Tissue culture plates
Procedure:
-
Cell Seeding:
-
Seed hepatocytes at an appropriate density in collagen-coated plates to ensure attachment and proper morphology.
-
-
Preparation of DEN Working Solution:
-
In a chemical fume hood, prepare a stock solution of DEN in sterile culture medium or saline.
-
Further dilute the stock solution in culture medium to achieve the desired final concentrations. A wide range of concentrations (e.g., 25-800 µg/mL) has been reported, depending on the cell type and duration of exposure[20].
-
-
DEN Treatment:
-
Aspirate the old medium and add the DEN-containing medium to the cells.
-
For cells lacking metabolic activity: Supplement the medium with a rat liver S9 fraction and an NADPH-regenerating system according to the manufacturer's instructions.
-
Include a vehicle control (medium without DEN).
-
Incubate the cells for the desired duration, typically 24 to 48 hours[20].
-
-
Post-Treatment and Analysis:
-
Following incubation, the medium can be removed, and cells can be washed with PBS.
-
Add fresh medium and allow cells to recover or proceed directly to downstream assays.
-
Part 3: Downstream Analysis and Validation
A critical component of any study involving carcinogen treatment is the robust assessment of its cellular effects. The following are key assays to validate the efficacy of ENU or DEN treatment and to characterize the cellular response.
Workflow for In Vitro Carcinogenesis Studies
Caption: Experimental workflow for in vitro carcinogenesis studies.
Protocol 3.1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of living cells[21][22].
Procedure:
-
Seed cells in a 96-well plate and treat with ENU or DEN as described above.
-
At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals[22][23].
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Data Interpretation:
| Treatment Group | Absorbance (570 nm) | % Viability (relative to control) |
| Vehicle Control | 1.25 ± 0.08 | 100% |
| ENU (50 µg/mL) | 1.05 ± 0.06 | 84% |
| ENU (100 µg/mL) | 0.78 ± 0.05 | 62.4% |
| ENU (200 µg/mL) | 0.45 ± 0.04 | 36% |
Protocol 3.2: DNA Damage Assessment (Comet Assay)
The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Damaged DNA, containing breaks and fragments, migrates further in an electric field than intact DNA, forming a "comet" shape with a head of intact DNA and a tail of damaged DNA[1][24][25][26].
Procedure: A generalized alkaline comet assay protocol involves:
-
Embedding treated cells in a low-melting-point agarose on a microscope slide.
-
Lysing the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Placing the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Performing electrophoresis.
-
Staining the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualizing under a fluorescence microscope.
Data Interpretation: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
Protocol 3.3: Apoptosis Detection (TUNEL Assay)
The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be detected by fluorescence microscopy or flow cytometry[2][6][19][20][27].
Procedure:
-
Fix and permeabilize treated cells.
-
Incubate with the TUNEL reaction mixture containing TdT and labeled dUTPs.
-
Wash to remove unincorporated nucleotides.
-
Visualize the labeled cells using a fluorescence microscope. Nuclei of apoptotic cells will show strong fluorescence.
Protocol 3.4: Mutagenesis Assessment (In Vitro Micronucleus Assay)
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division[4][28][29][30].
Principle: Cells are treated with the test compound, and after a suitable incubation period, the formation of micronuclei in the cytoplasm of interphase cells is scored.
Procedure: The assay is typically performed according to OECD Test Guideline 487[4]. This involves treating cells, potentially in the presence of cytochalasin B to block cytokinesis and identify cells that have undergone division, followed by fixation, staining, and microscopic analysis to quantify the frequency of micronucleated cells.
Protocol 3.5: Neoplastic Transformation Assessment (Cell Transformation Assay)
Cell transformation assays (CTAs) are in vitro methods to assess the carcinogenic potential of chemicals by measuring their ability to induce morphological and growth pattern changes indicative of neoplastic transformation[3][5][17][31].
Principle: Normal cells exhibit contact inhibition, forming a monolayer in culture. Transformed cells lose this inhibition and grow in disorganized, multi-layered foci.
Procedure:
-
Treat cells (e.g., BALB/c 3T3 or Bhas 42 cells) with ENU or DEN.
-
Culture the cells for several weeks, with regular medium changes.
-
Fix and stain the plates.
-
Score the number of transformed foci based on morphological criteria such as criss-cross growth, dense layering, and altered cell shape[3].
Signaling Pathway Perturbation by ENU/DEN
Caption: Cellular signaling pathways affected by ENU/DEN treatment.
Conclusion: A Powerful Toolkit for Cancer Research
The use of N-ethyl-N-nitrosourea and Diethylnitrosamine in cell culture provides an invaluable platform for dissecting the molecular underpinnings of carcinogenesis. By inducing DNA damage and mutations in a controlled in vitro environment, researchers can investigate the roles of specific genes and pathways in cancer initiation and progression, as well as screen for potential anti-cancer therapeutics. The successful application of these powerful carcinogens hinges on a thorough understanding of their mechanisms of action, meticulous adherence to safety protocols, and the implementation of robust, validated downstream assays. This guide provides a comprehensive framework to empower researchers in their quest to unravel the complexities of cancer.
References
-
Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay). Journal of Conservative Dentistry. [Link]
-
Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. [Link]
-
TUNEL Assay for Analyzing Apoptosis & Cell Death. Opentrons. [Link]
-
Mammalian Cell In Vitro Micronucleus Assay. Charles River. [Link]
-
Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchSci. [Link]
-
LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES). National Academies Press. [Link]
-
Carcinogenicity: Three Cell Transformation Assays. Joint Research Centre. [Link]
-
Chemical Safety Practices Recommendations N-Nitrosodiethylamine (NDEA, Diethylnitrosamine, DEN). NCI at Frederick. [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). James Madison University. [Link]
-
TUNEL Apoptosis Assay (Chromogenic). Creative Bioarray. [Link]
-
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. [Link]
-
Increase of proliferation and DNA damage in mouse hepatocytes treated with diethylnitrosamine. Journal of Biomedical and Translational Research. [Link]
-
Comet Assay. Slideshare. [Link]
-
N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
TUNEL staining : The method of choice for measuring cell death. Assay Genie. [Link]
-
Bhas 42 Cell Transformation Assay for Genotoxic and Non-Genotoxic Carcinogens. ResearchGate. [Link]
-
Results for "Comet Assay". Springer Nature Experiments. [Link]
-
Comet Assay DNA Damage Analysis at Single Cell Level. Andor. [Link]
-
Elevated mutagenesis and decreased DNA repair at a transgene are associated with proliferation but not apoptosis in p53-deficient cells. PNAS. [Link]
-
Understanding the Bhas 42 cell transformation assay: A first step in detecting carcinogenesis. Labcorp. [Link]
-
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. PubMed. [Link]
-
The Cell Transformation Assay: A Historical Assessment of Current Knowledge of Applications in an Integrated Approach to Testing and Assessment for Non-Genotoxic Carcinogens. MDPI. [Link]
-
Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. [Link]
-
A Novel, Sensitive Assay for O6-methyl- And O6-ethylguanine in DNA, Based on Repair by the Enzyme O6-alkylguanine-DNA-alkyltransferase in Competition With an Oligonucleotide Containing O6-methylguanine. PubMed. [Link]
-
OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. National Toxicology Program. [Link]
-
Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments. [Link]
-
Genome-wide chemical mutagenesis screens allow unbiased saturation of the cancer genome and identification of drug resistance mutations. Genome Research. [Link]
-
MTT Assay: Assessing Cell Proliferation. Opentrons. [Link]
-
Safe disposal of carcinogenic nitrosamines. PubMed. [Link]
-
N-Ethyl-N-nitrosourea. PubChem. [Link]
-
Use of N-ethyl-N-nitrosourea (ENU). University of Wisconsin-Madison. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples. NorthEast BioLab. [Link]
-
Mass Spectrometric Analysis of the Active Site Tryptic Peptide of Recombinant O6-Methylguanine-DNA Methyltransferase Following Incubation with Human Colorectal DNA Reveals the Presence of an O6-Alkylguanine Adductome. ACS Publications. [Link]
-
Methods for the Detection of DNA Adducts. Springer Nature Experiments. [Link]
-
ENU Mutagenesis in the Mouse. Current Protocols in Molecular Biology. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. clyte.tech [clyte.tech]
- 3. labcorp.com [labcorp.com]
- 4. oecd.org [oecd.org]
- 5. Carcinogenicity: Three Cell Transformation Assays - Joint Research Centre [joint-research-centre.ec.europa.eu]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. nj.gov [nj.gov]
- 9. Diethylnitrosamine-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 10. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES) [web.stanford.edu]
- 16. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carcinogenicity | UKAAT [ukaat.org.uk]
- 18. Genome-wide chemical mutagenesis screens allow unbiased saturation of the cancer genome and identification of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. opentrons.com [opentrons.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. b.aun.edu.eg [b.aun.edu.eg]
- 26. Comet Assay DNA Damage Analysis at Single Cell Level- Oxford Instruments [andor.oxinst.com]
- 27. assaygenie.com [assaygenie.com]
- 28. criver.com [criver.com]
- 29. academic.oup.com [academic.oup.com]
- 30. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
N',N'-Dimethyl-N-ethyl-N-nitrosourea dosage for rodent studies
Application Note: Dosage and Administration of N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU) in Rodent Studies
Executive Summary & Critical Distinction
CRITICAL WARNING: This guide specifically addresses N',N'-Dimethyl-N-ethyl-N-nitrosourea (also known as 1-ethyl-3,3-dimethyl-1-nitrosourea or DMENU ).
-
Do NOT confuse this compound with standard N-ethyl-N-nitrosourea (ENU).
-
ENU (N-ethyl-N-nitrosourea): A direct-acting alkylating agent, highly unstable at physiological pH, used widely for germline mutagenesis (standard dose ~85-100 mg/kg fractionated or 250 mg/kg single).
-
DMENU (N',N'-Dimethyl-N-ethyl-N-nitrosourea): A structurally distinct analogue with high hydrolytic stability but unexpected carcinogenicity and genotoxicity in rodents. It requires metabolic activation (unlike ENU) to exert its mutagenic effects.
Researchers utilizing DMENU are typically investigating specific structure-activity relationships (SAR), metabolic activation pathways of nitrosoureas, or comparative carcinogenesis, rather than performing standard forward genetics screens.
Chemical Profile & Mechanism of Action
Understanding the stability of DMENU is the prerequisite for accurate dosing. Unlike ENU, which degrades rapidly in aqueous solution (half-life ~20 mins at pH 7), DMENU is stable in neutral aqueous solution.
| Feature | ENU (Standard) | DMENU (Target Compound) |
| IUPAC Name | 1-ethyl-1-nitrosourea | 1-ethyl-3,3-dimethyl-1-nitrosourea |
| Structure | Et-N(NO)-CO-NH₂ | Et-N(NO)-CO-N(Me)₂ |
| Hydrolytic Stability | Unstable (Rapid decomposition) | Highly Stable (Resists hydrolysis) |
| Mechanism | Direct alkylation (SN1) | Metabolic activation (likely oxidative dealkylation) |
| Primary Target | Germline & Somatic cells | Somatic cells (Bone Marrow, Lymphatic) |
Mechanistic Pathway Diagram
Figure 1: Comparative activation pathway. DMENU requires metabolic processing to generate the reactive species that ENU generates spontaneously.
Dosage Guidelines
The dosage of DMENU depends entirely on the experimental endpoint: Acute Genotoxicity (e.g., Micronucleus Assay) or Chronic Carcinogenicity .
A. Acute Genotoxicity (Micronucleus Assay)
-
Model: Male C57BL/6J or similar inbred mice (8-10 weeks old).
-
Route: Single Oral Gavage (PO).
-
Vehicle: Corn Oil or Water (Due to stability, water is viable, but oil is often preferred for consistency with other nitrosoureas).
-
Dose Range (Single Administration):
| Dose Level | Dosage (mg/kg bw) | Purpose | Expected Outcome (24h) |
| Low | 14.1 mg/kg | Threshold Detection | Minimal micronucleus induction. |
| Medium | 70.4 mg/kg | Linear Response | Significant increase in micronucleated polychromatic erythrocytes (MN-PCE). |
| High | 141 mg/kg | Strong Response | High frequency of MN-PCE; typically sub-lethal. |
| Maximum | 700 mg/kg | Limit Test | Maximum Tolerated Dose (MTD) for acute studies. Significant toxicity may occur. |
-
Reference: Tinwell et al. (1996) demonstrated a linear dose-response in bone marrow micronucleus formation across this range.
B. Chronic Carcinogenicity Studies
-
Model: F344 Rats or similar.
-
Route: Oral Gavage or Drinking Water (Chronic).
-
Dose Strategy: Chronic low-dose exposure to mimic environmental accumulation or assess tumor latency.
-
Recommended Dosage:
-
Weekly Dose: ~20–40 µmol per rat per week.
-
Calculation:
-
MW of DMENU ≈ 145.16 g/mol .
-
40 µmol ≈ 5.8 mg per rat.
-
For a 250g rat, this equates to ~23 mg/kg/week .
-
-
Duration: 30 weeks (Total cumulative dose ~1.2 mmol per rat).
-
-
Target Organs: Lymphatic system, lungs, nervous system (distinct from ENU's neuro-preference in neonates).
Detailed Experimental Protocols
Protocol A: Preparation of DMENU Solution (Oral Gavage)
Reagents:
-
N',N'-Dimethyl-N-ethyl-N-nitrosourea (Solid, stored at -20°C).
-
Sterile Corn Oil (preferred vehicle for gavage to minimize hydrolysis in stomach acid, though DMENU is relatively acid-stable compared to ENU).
-
Safety: Full PPE (Double nitrile gloves, gown, respirator/fume hood).
Procedure:
-
Weighing: Calculate the total mass required based on the highest dose group (e.g., for 700 mg/kg in 25g mice = 17.5 mg per mouse).
-
Dissolution:
-
Add the required volume of corn oil to the solid DMENU.
-
Note: Unlike ENU, which requires an acidic phosphate buffer (pH 6.0) to stabilize before injection, DMENU is stable. However, using corn oil avoids any pH-related degradation issues in the stomach.
-
Vortex vigorously for 2-3 minutes until fully dissolved.
-
Optional: If using aqueous buffer, use Phosphate Buffered Saline (PBS) pH 7.0. Use within 2 hours.
-
-
Concentration Check: Ensure the administration volume does not exceed 10 mL/kg (e.g., 0.25 mL for a 25g mouse).
-
Example: To deliver 140 mg/kg in 0.2 mL to a 20g mouse (dose = 2.8 mg), the concentration must be 14 mg/mL .
-
Protocol B: Administration & Sampling (Micronucleus Assay)
Figure 2: Workflow for Acute Genotoxicity Assessment of DMENU.
-
Dosing: Administer the calculated volume via oral gavage using a stainless steel feeding needle (20G or 22G).
-
Observation: Monitor animals for signs of acute toxicity (piloerection, lethargy) for the first 4 hours.
-
Sampling (24h or 48h): Euthanize animals via CO₂ asphyxiation.
-
Extraction: Dissect femurs, cut epiphyses, and flush marrow with Fetal Bovine Serum (FBS).
-
Analysis: Prepare smears, stain, and count Micronucleated Polychromatic Erythrocytes (MN-PCE).
Safety & Handling (E-E-A-T)
Hazard Classification: DMENU is a potent carcinogen and mutagen . It must be handled with the same rigor as ENU.
-
Decontamination: All glassware and surfaces must be decontaminated using a solution of 5% Sodium Hydroxide (NaOH) or a specific nitrosourea deactivation solution.
-
Note: Because DMENU is hydrolytically stable, simple water rinsing is ineffective . You must use strong alkali to force degradation.
-
-
Waste Disposal: Incineration is the only acceptable disposal method for solid waste and animal carcasses treated with DMENU.
References
-
Tinwell, H., & Ashby, J. (1996). Unexpected genetic toxicity to rodents of the N',N'-dimethyl analogues of ENU and MNU. Mutagenesis, 11(5), 509–515.
- Key Data: Establishes the micronucleus dose-response range (14.1–700 mg/kg) in mice.
- Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.
-
Lijinsky, W., et al. (1983). Carcinogenesis in rats by nitrosodialkylureas containing methyl and ethyl groups given by gavage and in drinking water. Cancer Research, 43(11), 5209-5215.
- Key Data: Comparative carcinogenicity of nitrosoureas; establishes chronic dosing protocols.
-
Piegorsch, W. W., & Bailer, A. J. (2005). Analyzing Environmental Data. Wiley.[1]
- Key Data: Statistical analysis of the Tinwell DMENU dose-response d
Sources
Application Note: Preparation and Handling of N',N'-Dimethyl-N-ethyl-N-nitrosourea Stock Solutions
Executive Summary & Chemical Identity
N',N'-Dimethyl-N-ethyl-N-nitrosourea (often abbreviated as DMENU or specific isomeric variants of dimethyl-ENU) is a potent alkylating agent structurally related to N-ethyl-N-nitrosourea (ENU).[1] Unlike standard ENU, this derivative possesses two methyl groups on the carbamoyl nitrogen, increasing its lipophilicity while retaining the ethylating capability of the
This protocol details the preparation of high-integrity stock solutions in anhydrous DMSO.[1] Correct preparation is critical because, like all nitrosoureas, this compound is hydrolytically unstable (especially at alkaline pH) and photosensitive . Improper handling leads to rapid loss of titer and variable experimental data.
Chemical Profile
| Property | Detail |
| Systematic Name | 1-Ethyl-3,3-dimethyl-1-nitrosourea |
| CAS Number | 50285-71-7 |
| Formula | |
| Molecular Weight | 145.16 g/mol |
| Mechanism | Ethylating agent ( |
| Solubility | Soluble in DMSO, Ethanol, Acetone.[1][2] Sparingly soluble in water. |
| Instability | Hydrolyzes in water ( |
Safety Directive: The "Zero Compromise" Protocol
WARNING: This compound is a probable carcinogen and mutagen.[3] It functions by transferring an ethyl group to DNA bases (e.g.,
Engineering Controls
-
Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.
-
Surface Protection: Absorbent bench liners (plastic-backed) must cover the work area.[1]
-
Inactivation Hazard: Do NOT use strong alkali (NaOH) for initial surface decontamination. Strong bases trigger the release of Diazoethane , a toxic, explosive, and highly reactive gas.[3]
Personal Protective Equipment (PPE)[1]
-
Gloves: Double-gloving is mandatory.[1] Nitrile (outer) over Latex (inner) or specific chemical-resistant laminates (Silver Shield) are recommended for stock handling.[1]
-
Eye Protection: Chemical splash goggles.
-
Respiratory: If handling powder outside a hood (never recommended), a full-face respirator with organic vapor cartridges is required.[1]
Protocol: Stock Solution Preparation
Target Solvent: Anhydrous Dimethyl Sulfoxide (DMSO). Target Concentration: 100 mM (Standard Stock).
Reagents & Equipment[4][5][6][7]
-
N',N'-Dimethyl-N-ethyl-N-nitrosourea (solid, stored at -20°C).[1]
-
DMSO (Anhydrous,
99.9%, stored over molecular sieves). -
Amber glass vials (borosilicate) with PTFE-lined caps.[1]
-
Analytical balance inside a containment enclosure.
Step-by-Step Methodology
Step 1: Environment Preparation[1]
-
Pre-chill the DMSO to 4°C (optional, but reduces thermal degradation during dissolution).
-
Dim the lights in the lab or cover the hood sash with amber film. Nitrosoureas are light-sensitive. [1][3][4]
Step 2: Weighing & Calculation
Calculate the mass required for a 100 mM solution.
Step 3: Solubilization (The "Vortex-Free" Method)
Rationale: Vigorous vortexing generates heat and aerosols.
-
Transfer the weighed powder into the amber glass vial.
-
Add the calculated volume of Anhydrous DMSO.
-
Do not vortex. Instead, seal the cap tightly and invert the tube gently (rocking motion) for 2-3 minutes until fully dissolved.
-
Inspect for clarity.[5] The solution should be clear and colorless to pale yellow.
Step 4: Aliquoting & Storage[1][6]
-
Immediately dispense into single-use aliquots (e.g., 50
L or 100 L) in amber microtubes. -
Flash Freeze: Place tubes in liquid nitrogen or dry ice/ethanol bath immediately.
-
Storage: Store at -80°C.
Experimental Application & Dilution Logic
When applying the stock to biological systems (cells or in vivo), you must manage the "Aqueous Transition." Nitrosoureas begin to hydrolyze the moment they touch water.
The pH Stability Window
-
pH > 7.0 (Alkaline/Neutral): Rapid hydrolysis. Half-life is minutes.[1][4]
-
pH 4.0 - 6.0 (Acidic): Most stable.[1]
-
Protocol: If performing serial dilutions, use 10 mM Citrate Buffer (pH 6.0) rather than PBS. Only add to the final culture medium (pH 7.4) at the exact moment of exposure.
Graphviz Workflow: Preparation & Application
Figure 1: Workflow for the preparation and stable application of N',N'-Dimethyl-N-ethyl-N-nitrosourea. Note the specific use of Citrate buffer for intermediate dilutions.
Decontamination & Waste Management
Crucial Distinction: There is a difference between cleaning a spill and destroying bulk waste.
Surface Spills (Small Scale)
-
Absorb: Cover liquid with absorbent pads.
-
Neutralize: Apply 5% Acetic Acid to the area.
-
Why? Acid stabilizes the nitrosourea, preventing the rapid release of diazoalkanes, allowing you to wipe it up safely for solid waste disposal.
-
-
Clean: Wash the area with soap and water after the hazardous material is removed.
Bulk Waste Destruction (Professional Disposal Recommended)
If you must chemically inactivate the stock solution before disposal, follow the Sulfamic Acid Method (avoids diazoalkane generation), NOT the NaOH method.
-
Reaction:
[1] -
Procedure: Add stock dropwise to a solution of 1M Sulfamic Acid in a fume hood. Let stand for 24 hours.
Graphviz Logic: Safety & Decomposition
Figure 2: Decision logic for decontamination.[1] Strong bases must be avoided to prevent the generation of hazardous diazoalkanes.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Precipitation upon thawing | DMSO absorbed moisture (Hygroscopic).[1] | Discard. Use fresh anhydrous DMSO from a sealed septum bottle. |
| Yellow color deepens | Photodecomposition or thermal degradation. | Check storage temp (-80°C). Ensure amber vials were used. |
| Low biological activity | Hydrolysis during dilution. | Switch dilution buffer to Citrate (pH 6.0). Minimize time in aqueous media (<15 min). |
| Unexpected toxicity | Residual solvent effect. | Ensure final DMSO concentration in culture is <0.5% (v/v).[6] Run a DMSO-only control. |
References
-
National Institute of Standards and Technology (NIST). Urea, N-ethyl-N',N'-dimethyl-N-nitroso- (CAS 50285-71-7).[1] NIST Chemistry WebBook. [1]
-
Lunn, G., & Sansone, E. B. (1988).[7] Decontamination and Disposal of Nitrosoureas and Related N-nitroso Compounds.[1][7][8] Cancer Research.[7]
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: N-Nitroso-N-Ethylurea.[1][3][9] (Used for class-specific safety data on ethylating nitrosoureas).[1]
-
World Health Organization (IARC). N-Nitroso Compounds.[1][4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.[4]
Sources
- 1. CAS 759-73-9: N-Ethyl-N-nitrosourea | CymitQuimica [cymitquimica.com]
- 2. Urea, N-ethyl-N',N'-dimethyl-N-nitroso- (CAS 50285-71-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. nj.gov [nj.gov]
- 4. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. n-Nitroso-n-Ethylurea - OEHHA [oehha.ca.gov]
Application Note: N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU) in Mechanistic Carcinogenesis
This Application Note and Protocol guide details the use of N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU) , a specialized alkylating agent used in mechanistic cancer research.[1]
Executive Summary & Scientific Rationale
The "Pure Alkylation" Probe
While N-ethyl-N-nitrosourea (ENU) is the gold standard for inducing random point mutations and neural tumors, its chemical decomposition produces two distinct reactive species:[1]
-
Ethyl Diazonium Ion: Alkylates DNA (mutagenic/carcinogenic).
-
Isocyanic Acid (Cyanate): Carbamoylates proteins (toxic/cytotoxic).
N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU) is a structural analogue designed to decouple these effects.[1] By substituting the N' position with two methyl groups, DMENU prevents the formation of isocyanic acid upon decomposition. Consequently, DMENU acts as a pure ethylating agent , allowing researchers to attribute observed phenotypes strictly to DNA alkylation without the confounding variable of protein carbamoylation.
Key Applications
-
Mechanistic Carcinogenesis: Distinguishing the role of DNA adducts (e.g.,
-ethylguanine) from protein damage in tumor initiation.[1] -
Organotropism Studies: Due to its enhanced chemical stability and lipophilicity compared to ENU, DMENU exhibits altered pharmacokinetics, often shifting tumor induction profiles in rat models (e.g., specific neuro-oncology targets).
-
Comparative Mutagenesis: Assessing the impact of "suicide inactivation" of repair enzymes (
-MGMT) in the absence of systemic protein toxicity.[1]
Chemical Mechanism & Stability[1]
The following diagram illustrates the divergent decomposition pathways of ENU versus DMENU, highlighting the absence of carbamoylating species in the DMENU pathway.
Figure 1: Comparative decomposition. Note that DMENU yields stable tetramethylurea rather than reactive isocyanates.[1]
Experimental Protocol: Tumor Induction in Rodents
Safety Warning: DMENU is a potent carcinogen. All procedures must be performed in a Class II Biosafety Cabinet (BSC). Double gloving (Nitrile) and gowning are mandatory.
Preparation of Injection Solution
Unlike ENU, which requires acidic pH to maintain stability, DMENU is significantly more stable in neutral solution. However, its increased lipophilicity requires a co-solvent.
| Component | Concentration | Function |
| DMENU Stock | 100 mg/mL | Dissolved in 100% Ethanol or DMSO (anhydrous).[1] |
| Vehicle | 0.9% Saline | Carrier for injection.[1] |
| Final pH | 7.0 - 7.4 | Physiological pH (DMENU is stable here).[1] |
Step-by-Step Formulation:
-
Weigh DMENU powder in a pre-tared vial inside the BSC.
-
Dissolve completely in DMSO or Ethanol to create a high-concentration stock (e.g., 100 mg/mL). Vortex until clear.
-
Just prior to injection (<15 mins), dilute the stock 1:10 or 1:20 with sterile 0.9% Saline or Phosphate Buffered Saline (PBS) .
-
Note: A slight precipitate may form if diluted too rapidly; add saline dropwise while vortexing.[1]
-
-
Filter sterilize (0.22 µm PTFE filter) if required for long-term survival studies, though the solvent is usually self-sterilizing.[1]
Administration (Rat Model)
Target: CD-1 or Sprague-Dawley Rats (6-8 weeks old).[1]
-
Dosage: Calculate dose based on body weight.
-
Restraint: Secure the animal using a decapicone or towel restraint.
-
Injection: Administer Intraperitoneally (IP) into the lower right quadrant to avoid the cecum.
-
Post-Injection: Monitor for acute distress (rare with DMENU compared to ENU). Return to cage with "Chemical Hazard" labeling.
Monitoring & Endpoints
Tumor latency for DMENU is typically longer than ENU due to slower hydrolysis rates.
-
Latency Period: 20 - 40 weeks post-injection.[1]
-
Primary Targets:
-
Neurogenic Tumors: Gliomas, Schwannomas (Peripheral Nervous System).
-
Lymphatic: T-cell Lymphomas (thymic).[1]
-
-
Termination Criteria: >20% weight loss, palpable mass >2cm, or neurological signs (head tilt, circling).
Analytical Verification: DNA Adduct Quantification
To validate the "pure alkylation" mechanism, researchers should quantify
Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1]
Workflow:
-
Tissue Harvest: Flash freeze brain/liver/thymus in liquid nitrogen.[1]
-
DNA Extraction: Phenol-chloroform extraction (avoid heating >37°C to prevent depurination of unstable adducts).[1]
-
Hydrolysis: Acid hydrolysis (0.1 N HCl, 70°C, 30 min) to release purines.
-
Quantification:
-
Measure
-EtG against an isotopically labeled internal standard ( -EtG).[1] -
Expected Result: High levels of
-EtG comparable to ENU treated controls, but no carbamoylated proteins (e.g., carbamoylated hemoglobin N-terminal valine).
-
Waste Disposal & Deactivation
DMENU residues must be chemically inactivated before disposal.
-
Deactivation Solution: 1N NaOH + 5% Sodium Thiosulfate.
-
Procedure: Soak all tips, vials, and syringes in deactivation solution for 24 hours .
-
Mechanism: Base-catalyzed hydrolysis rapidly degrades the nitrosourea moiety into non-carcinogenic amines and nitrogen gas.[1]
References
-
Lijinsky, W. (1989). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.[1] (Foundational text on nitrosourea structure-activity relationships).
-
Singer, S. S. (1982).[2][3] Thermolysis of trialkylnitrosoureas: Formation of an unusual product. Journal of Organic Chemistry, 47(18). Link
-
Lijinsky, W., et al. (1986). Unexpected genetic toxicity to rodents of the N',N'-dimethyl analogues of ENU and MNU.[4] Environmental and Molecular Mutagenesis. Link
-
Shibuya, T., & Morimoto, K. (1993). Review of the genotoxicity of N-ethyl-N-nitrosourea. Mutation Research/Reviews in Genetic Toxicology. Link
-
BenchChem. (2023). Application Notes and Protocols for Intraperitoneal Injection of ENU. Link (Adapted for DMENU solubility parameters).
Sources
- 1. DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures [i-systems.dechema.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected genetic toxicity to rodents of the N',N'-dimethyl analogues of MNU and ENU - PubMed [pubmed.ncbi.nlm.nih.gov]
N',N'-Dimethyl-N-ethyl-N-nitrosourea as an alkylating agent in experiments
Application Note: Mechanistic Profiling of DNA Alkylation using N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU)
Executive Summary & Scientific Rationale
N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU), also referred to as 1-ethyl-3,3-dimethyl-1-nitrosourea, represents a critical mechanistic probe in the study of chemical carcinogenesis and mutagenesis.[1] While N-ethyl-N-nitrosourea (ENU) is the gold standard for inducing point mutations in forward genetics, its biological activity is confounded by a dual mechanism: it alkylates DNA (mutagenicity) and carbamoylates proteins (cytotoxicity).[1]
The DMENU Advantage: DMENU is structurally distinct because the N-3 position is fully methylated ($ -N(CH_3)_2 $).[1] Unlike ENU, DMENU cannot form isocyanic acid upon decomposition.[1] Consequently, DMENU acts as a "clean" ethylating agent, allowing researchers to decouple the effects of DNA ethylation from protein carbamoylation.[1] This guide details the application of DMENU for isolating alkylation-driven mutagenesis pathways in rodent models and cellular assays.[1]
Mechanism of Action: The "Clean" Alkylator[1]
To understand the experimental utility of DMENU, one must contrast its decomposition pathway with that of ENU.[1]
-
ENU Decomposition: Occurs via proton transfer, releasing Isocyanic Acid (which attacks lysine residues on proteins, causing toxicity) and the ethyldiazonium ion (which alkylates DNA).[1]
-
DMENU Decomposition: Lacking a proton on the N-3 nitrogen, DMENU cannot form isocyanate.[1] It decomposes via hydrolysis to release Dimethylamine , $ CO_2 $, and the ethyldiazonium ion.[1]
This difference implies that toxicity observed in DMENU experiments is almost exclusively DNA-damage dependent, whereas ENU toxicity is a hybrid of DNA and protein damage.[1]
Pathway Visualization: Differential Decomposition
Figure 1: Comparative decomposition pathways.[1] Note that DMENU bypasses the protein carbamoylation pathway common to mono-alkyl nitrosoureas.[1]
Comparative Properties: ENU vs. DMENU
| Feature | N-ethyl-N-nitrosourea (ENU) | N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU) |
| CAS Number | 759-73-9 | 50285-71-7 |
| Primary Mechanism | Ethylation + Carbamoylation | Ethylation Only |
| Leaving Group | Isocyanic Acid | Dimethylamine |
| Solubility | Water (moderate), DMSO (high) | DMSO (high), Lipids (high) |
| Stability | pH < 6.0 (Stable); pH > 7.0 (Rapid) | More stable at neutral pH than ENU |
| Primary Use | High-efficiency mutagenesis | Mechanistic studies; Tumorigenesis without protein damage |
| Toxicity Source | DNA + Protein damage | Primarily DNA damage |
Experimental Protocol: In Vivo Mutagenesis
Safety Warning: DMENU is a potent carcinogen and mutagen.[1][2] All procedures must be performed in a Class II Biological Safety Cabinet (BSC).[1] Double gloving (Nitrile) and specific deactivation protocols are mandatory.[1]
A. Preparation of DMENU Stock Solution
DMENU is lipophilic and sensitive to hydrolysis.[1] Preparation must occur immediately before use.[1]
-
Weighing: Weigh the required amount of DMENU in a pre-tared vial inside a fume hood.
-
Solvent Choice:
-
Dissolution:
B. Administration (Murine Model)
This protocol is adapted for studying tumorigenesis or specific locus mutations.[1]
-
Dose Determination:
-
Injection:
-
Post-Injection Monitoring:
C. Deactivation of Waste
Do not dispose of DMENU down the drain.
-
Prepare a solution of 1M NaOH or 10% Sodium Thiosulfate .[1]
-
Soak all tips, vials, and syringes in this solution for 24 hours.
-
Verify pH > 12 to ensure rapid hydrolysis of the nitrosourea moiety.[1]
Data Analysis: Interpreting DMENU Mutagenesis
When analyzing results from DMENU experiments, use the following logic to validate the "pure alkylation" hypothesis:
-
Tumor Spectrum: Compare the tumor spectrum with ENU-treated controls. If DMENU induces a similar tumor rate but with lower systemic toxicity (weight loss, bone marrow aplasia), this confirms that the systemic toxicity in ENU controls was likely carbamoylation-driven.[1]
-
DNA Adduct Quantification:
References
-
National Institute of Standards and Technology (NIST). "Urea, N-ethyl-N',N'-dimethyl-N-nitroso- (CAS 50285-71-7)."[1] NIST Chemistry WebBook, SRD 69. [Link][1]
-
Lijinsky, W., et al. "Unexpected genetic toxicity to rodents of the N',N'-dimethyl analogues of N-nitroso-N-ethylurea and N-nitroso-N-methylurea."[1] Environmental and Molecular Mutagenesis, vol. 27, no.[1][3] 3, 1996.[1] [Link]
-
Singer, S. S. "Thermolysis of trialkylnitrosoureas: Formation of an unusual product."[1][4] The Journal of Organic Chemistry, vol. 47, no.[1] 19, 1982.[1] [Link]
-
PubChem. "N-Ethyl-N-nitrosourea (ENU) Compound Summary."[1] National Library of Medicine. [Link][1]
Sources
Application Note: High-Performance Liquid Chromatography Analysis of N',N'-Dimethyl-N-ethyl-N-nitrosourea
Introduction & Scope
N',N'-Dimethyl-N-ethyl-N-nitrosourea (referred to herein as DMENU ) is a potent alkylating agent belonging to the N-nitroso urea class. Structurally characterized by an ethyl-nitroso group on one nitrogen and a dimethyl substitution on the other (
Due to its capacity to alkylate DNA, DMENU is classified as a mutagenic impurity (Cohort of Concern) under ICH M7 guidelines. Its analysis presents two distinct challenges:
-
Thermal and Hydrolytic Instability: Nitrosoureas degrade rapidly in aqueous alkaline environments and are photosensitive.
-
Trace Sensitivity Requirements: As a genotoxic impurity, quantitation limits (LOQ) often must reach the ng/mL (ppb) range.
This application note details a robust HPLC-UV/DAD protocol for process monitoring and a high-sensitivity LC-MS/MS method for trace impurity quantification.
Chemical Structure & Properties
-
IUPAC Name: 1-ethyl-3,3-dimethyl-1-nitrosourea
-
Molecular Formula:
-
Key Chromophore: N-nitroso group (
) -
Solubility: Soluble in Acetonitrile, DMSO, Methanol; sparingly soluble in water (with degradation).
Safety & Handling (CRITICAL)
DANGER: DMENU is a probable human carcinogen and a direct-acting mutagen.
-
Containment: All weighing and sample preparation must occur inside a certified chemical fume hood or a glovebox.
-
Deactivation: Spills should be neutralized immediately with a solution of 1M NaOH and Sodium Thiosulfate (to destroy the N-nitroso functionality), though this reaction is exothermic.
-
PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.
Method Development Strategies
Stability-Indicating Considerations
Nitrosoureas are prone to hydrolysis, yielding the parent urea (1,1-dimethyl-3-ethylurea) and reactive diazonium species.
-
pH Control: DMENU is most stable in slightly acidic conditions (pH 3.0–5.0). Avoid phosphate buffers > pH 7.0.
-
Temperature: The autosampler must be maintained at 4°C. Column temperature should not exceed 25°C to prevent on-column degradation.
-
Solvent Choice: Stock solutions should be prepared in pure Acetonitrile (ACN) or DMSO. Dilution with water should occur immediately prior to injection.
Workflow Visualization
Figure 1: Analytical workflow emphasizing rapid, cold handling to minimize degradation.
Protocol A: HPLC-UV (Process Monitoring)
This method is suitable for assaying DMENU purity or monitoring its synthesis.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or Waters Alliance e2695 |
| Column | Agilent Zorbax SB-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |
| Column Temp | 25°C (Do not heat) |
| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | DAD/UV at 235 nm (Reference: 360 nm) |
| Autosampler Temp | 4°C (Mandatory) |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 40 | 60 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 95 | 5 |
| 22.0 | 95 | 5 |
Sample Preparation[1]
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of DMENU into a 10 mL volumetric flask. Dissolve in 100% cold Acetonitrile.
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Water:ACN (50:50). Note: Prepare fresh daily.
Protocol B: LC-MS/MS (Trace Impurity Analysis)
This method is designed for quantifying DMENU as a genotoxic impurity in drug substances (API).
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode (Nitrosoureas can protonate, though [M+H]+ is often unstable; ammonium adducts [M+NH4]+ are common if ammonium formate is used).
-
Source Temp: 300°C (Keep lower than standard to prevent thermal degradation).
-
MRM Transitions:
-
Precursor: 160.1 m/z (
) -
Quantifier Product: 72.1 m/z (Loss of nitroso and ethyl groups, dimethylamine fragment)
-
Qualifier Product: 46.0 m/z (
fragment)
-
LC Conditions (Modifications from Protocol A)
-
Column: Waters XSelect CSH C18 (100 mm × 2.1 mm, 2.5 µm)
-
Mobile Phase A: 5 mM Ammonium Formate + 0.05% Formic Acid in Water.
-
Flow Rate: 0.3 mL/min.
Degradation & Troubleshooting
Understanding the degradation pathway is essential for identifying "ghost peaks" in the chromatogram.
Figure 2: Primary degradation pathway. The urea degradant is usually more polar and elutes earlier than DMENU.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Peak Splitting | Solvent mismatch | Ensure sample diluent matches initial mobile phase (95% aqueous) if injecting large volumes. |
| Area Decrease over Sequence | Sample degradation | Verify autosampler is at 4°C. Re-prepare samples in higher % organic solvent if possible. |
| Extra Peak @ RRT 0.6 | Hydrolysis product | Check pH of mobile phase. Ensure Mobile Phase A is acidic (pH ~3.0). |
| Low Sensitivity (MS) | Ion Suppression | Divert flow to waste for the first 1 min. Ensure API is fully separated from impurity. |
References
-
ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). International Council for Harmonisation.[2] Link
-
Loeppky, R. N. (1994). Nitrosamine and Nitrosourea Chemistry.[3] In: Nitrosamines and Related N-Nitroso Compounds.[4][3][5][6][7] ACS Symposium Series. Link
-
European Medicines Agency. Nitrosamine impurities in human medicinal products. (2020). Link
-
Vogel, E. W., & Nivard, M. J. (1994). The subtle functional consequences of N-ethyl-N-nitrosourea (ENU) treatment. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Link
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. journalbji.com [journalbji.com]
- 3. The stability of methyl and ethyl phosphotriesters in DNA in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Troubleshooting & Optimization
Technical Support Center: N',N'-Dimethyl-N-ethyl-N-nitrosourea (NDELA) Degradation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N',N'-Dimethyl-N-ethyl-N-nitrosourea (NDELA). This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with the inherent instability of this compound. As a potent alkylating agent belonging to the nitrosourea class, understanding its degradation profile is critical for experimental reproducibility, accurate data interpretation, and safety.[1][2] This guide provides field-proven insights in a direct question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is N',N'-Dimethyl-N-ethyl-N-nitrosourea (NDELA) and why is its stability a primary concern?
N',N'-Dimethyl-N-ethyl-N-nitrosourea is a chemical compound classified as a nitrosourea. Like other members of this class, such as N-ethyl-N-nitrosourea (ENU) and N-methyl-N-nitrosourea (MNU), it is a powerful alkylating agent used in experimental research to induce mutations and model diseases.[2][3]
Q2: What are the primary factors that influence the degradation of NDELA?
The degradation rate of NDELA is highly dependent on its chemical environment. The key factors are:
-
pH: This is the most critical factor. Nitrosoureas are exceptionally labile at neutral and alkaline pH.[5][6] As the pH increases, the rate of decomposition accelerates dramatically. Conversely, they exhibit greater stability in acidic conditions (pH 4-5).[5]
-
Temperature: Degradation is a chemical reaction that is accelerated by heat. Storing solutions at room temperature leads to rapid decomposition, whereas refrigeration or freezing significantly increases the compound's half-life.[5]
-
Solvent/Medium: The degradation primarily occurs via hydrolysis in aqueous media like buffers (e.g., PBS) and cell culture media. The presence of nucleophiles in the solution can also influence the reaction pathways.
-
Light: Many N-nitroso compounds are sensitive to light.[4][6] Photodegradation can be an additional pathway, particularly under UV irradiation, which is known to break down related nitrosamines.[7][8] Therefore, protection from light is a mandatory precaution.
Q3: What are the expected major degradation products of NDELA?
The degradation of NDELA proceeds through the cleavage of the N-nitroso group, leading to the formation of highly reactive intermediates. While specific studies on NDELA are scarce, the pathway can be confidently predicted based on the well-established chemistry of related nitrosoureas like ENU and MNU.[9][10]
The primary degradation event is expected to generate two key intermediates:
-
Ethyl Diazonium Ion (CH₃CH₂N₂⁺): This is a potent ethylating agent that rapidly reacts with any available nucleophiles, including water, buffer components, and biological macromolecules like DNA and proteins.[2][11] Its reaction with DNA is the basis of the compound's mutagenicity.
-
N,N-Dimethylcarbamoyl Isocyanate Intermediate: This intermediate subsequently hydrolyzes. Based on studies of N-methyl-N-nitrosourea, the ultimate products are likely cyanate, which can further react, and dimethylamine.[9]
Therefore, in a typical aqueous buffer, you can expect to find dimethylamine , ethanol (from the reaction of the ethyl diazonium ion with water), and various ethylated adducts of buffer components.
Caption: Hypothesized degradation pathway of NDELA in aqueous solution.
Q4: How should I prepare and store NDELA solutions to minimize degradation?
Given its instability, all NDELA solutions should be considered to have a very short, finite lifespan.
-
Stock Solutions: Prepare high-concentration stock solutions in a non-aqueous, aprotic solvent like DMSO or absolute ethanol. Store these at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Even in these solvents, gradual degradation can occur, so long-term storage should be validated.
-
Working Solutions: Always prepare fresh working solutions in your aqueous buffer or medium immediately before use. Do not store aqueous solutions. If a solution must be kept for a short period (e.g., during an experiment), it must be kept on ice and protected from light at all times.
-
pH Considerations: If your experimental design allows, using a slightly acidic buffer (pH 4-6) for dilution can temporarily slow decomposition compared to a neutral or alkaline buffer.[5]
Troubleshooting Guide
Q1: I see multiple, unexpected peaks in my LC-MS analysis of an NDELA sample. What are they?
This is the most common issue researchers face and is almost certainly due to the degradation of the parent compound. These peaks represent the various degradation products and intermediates.
Troubleshooting Steps:
-
Confirm Identity: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data for the unknown peaks and propose elemental formulas.[12] Compare these against the predicted degradation products (e.g., dimethylamine, and ethylated adducts of your solvent or buffer components).
-
Perform a Forced Degradation Study: Intentionally degrade a sample of NDELA to confirm the origin of the peaks.
-
Take a freshly prepared solution of NDELA.
-
Inject a t=0 sample into your LC-MS system.
-
Heat the solution (e.g., 60°C for 1 hour) or adjust the pH to 9 and let it sit at room temperature for 30 minutes.
-
Re-inject the sample. The peaks corresponding to degradation products should increase significantly in area, while the parent NDELA peak should decrease. This confirms their identity as degradants.
-
-
Review Sample Handling: Scrutinize your sample preparation and storage protocol. Was the solution prepared fresh? Was it kept on ice and protected from light? Any deviation can lead to significant degradation.
Caption: Workflow for identifying unknown peaks in NDELA analysis.
Q2: The measured concentration of my NDELA working standard is consistently lower than expected and decreases over time. What is happening?
This is a direct consequence of the compound's instability in aqueous solution. Nitrosoureas can show 5% degradation in as little as 10-50 minutes at room temperature in a neutral pH buffer.[5]
Solution & Protocol:
-
Abandon Aqueous Standards: Do not prepare and store aqueous stock or working standards. Your quantitative analysis will be inaccurate.
-
Adopt a "Fresh Prep" Protocol:
-
Step 1: Prepare a high-concentration stock (e.g., 10 mg/mL) in anhydrous DMSO. Aliquot into single-use vials and store at -80°C.
-
Step 2: For each experiment or analytical run, thaw a new aliquot of the DMSO stock.
-
Step 3: Perform serial dilutions to your final working concentration in your ice-cold aqueous mobile phase or buffer immediately before injection or use.
-
Step 4: Keep the working standard vial in an autosampler cooled to 4°C for the duration of the run. The stability in a cooled autosampler should be determined, but runs should be kept as short as possible.
-
| Condition | Relative Stability | Recommendation |
| Aqueous Solution, pH 7.4, Room Temp. | Very Low | Avoid. Expect significant degradation within minutes.[5] |
| Aqueous Solution, pH 7.4, 4°C | Low | Use for short periods only (e.g., in a cooled autosampler). Validate stability. |
| Aqueous Solution, pH 4-5, 4°C | Moderate | Better, but still requires fresh preparation.[5] |
| Anhydrous DMSO, -80°C | High | Recommended for long-term stock solution storage. |
| Table 1: Relative Stability of Nitrosoureas Under Various Conditions. |
Q3: My experiment involves incubating NDELA in cell culture medium for 24 hours. How can I determine the actual exposure concentration?
Treating cells for extended periods is challenging. The nominal starting concentration is not the effective concentration, as the compound will degrade throughout the incubation.
Experimental Approach:
-
Measure the Degradation Half-Life (t½) in Your Medium:
-
Prepare a solution of NDELA in your exact cell culture medium (including serum) at the final experimental concentration.
-
Place it in the same incubator (37°C, 5% CO₂) you use for your cells.
-
At multiple time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), remove an aliquot, quench any further reaction by adding it to a cold solvent (e.g., acetonitrile), and analyze via LC-MS to determine the remaining concentration of NDELA.
-
Plot the natural log of the concentration versus time. The slope of this line will give you the degradation rate constant (k), and the half-life can be calculated as t½ = 0.693 / k.
-
-
Report Your Findings Accurately: In your methods and results, do not just state the initial concentration. Report the initial concentration and the experimentally determined half-life in the relevant medium. This provides a much more accurate picture of the true compound exposure. For long incubations, you may be primarily exposing the cells to the degradation products rather than the parent compound after the first few hours.
| Analytical Technique | Key Features for NDELA Analysis |
| LC-MS/MS (Triple Quadrupole) | Excellent for targeted quantification due to its sensitivity and specificity (using MRM). Ideal for measuring the parent compound's disappearance over time.[13] |
| LC-HRMS (e.g., Orbitrap, Q-TOF) | The preferred method for identifying unknown degradation products due to its high mass accuracy and resolution.[12] Allows for formula determination of unexpected peaks. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Generally not recommended for nitrosoureas. The high temperatures of the GC inlet can cause thermal degradation, creating analytical artifacts and making quantification of the parent compound unreliable.[14] |
| Table 2: Common Analytical Techniques for Analyzing NDELA and Its Degradants. |
References
-
Demirci, S., et al. (2020). Degradation of N-Nitrosodiethylamine in aqueous solution by gamma-irradiation. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Demirci, S., et al. (2020). Degradation of N-Nitrosodiethylamine in aqueous solution by gamma-irradiation. Taylor & Francis Online. Available at: [Link]
-
Demirci, S., et al. (2020). Degradation of N-Nitrosodiethylamine in aqueous solution by gamma-irradiation. PubMed. Available at: [Link]
-
Eawag-BBD. (n.d.). N-Nitrosodimethylamine Degradation Pathway. Eawag-BBD. Available at: [Link]
-
Lim, S., et al. (2016). Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes for Potable Reuse: a Short Review. Water, Air, & Soil Pollution. Available at: [Link]
-
Newell, D. R. (1986). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-Nitrosodiethanolamine. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methyl-N-nitrosourea. PubChem. Available at: [Link]
-
Shen, Y., et al. (2009). Degradation of N-nitrosodimethylamine (NDMA) in water by UV/O3. Journal of Water Supply: Research and Technology-Aqua. Available at: [Link]
-
Lee, C., et al. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. Environmental Science & Technology. Available at: [Link]
-
Mills, A. L., & Alexander, M. (1976). Microbial metabolism of N-nitrosodiethanolamine in lake water and sewage. Journal of Environmental Quality. Available at: [Link]
-
Koruza, K., et al. (2023). NDMA Formation Due to Active Ingredient Degradation and Nitrite Traces in Drug Product. Journal of Pharmaceutical Sciences. Available at: [Link]
-
National Toxicology Program. (n.d.). Nitrosourea Chemotherapeutic Agents. 15th Report on Carcinogens. Available at: [Link]
-
Al-Dalaen, S. M., & Al-Qtaitat, A. (2020). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. Toxicology Reports. Available at: [Link]
-
Wikipedia. (n.d.). N-Nitrosodiethylamine. Wikipedia. Available at: [Link]
-
Ekwuribe, N. N., & Lown, J. W. (1991). The mechanism of decomposition of N-methyl-N-nitrosourea in aqueous solution according to 13C and 15N NMR studies: quantitative fragmentation to cyanate. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Colvin, M., et al. (1976). Decomposition of N-(2-chloroethyl)-N-nitrosoureas in aqueous media. Cancer Research. Available at: [Link]
-
Knuutila, H., et al. (2009). Formation and Destruction of NDELA in 30 wt% MEA (Monoethanolamine) and 50 wt% DEA (Diethanolamine) Solutions. Energy Procedia. Available at: [Link]
-
Dai, N., & Svendsen, H. F. (2012). Experimental program for formation and degradation on NDELA during CO2 capture (Experiment A). ResearchGate. Available at: [Link]
-
Lunn, G., et al. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research. Available at: [Link]
-
Hussain, S., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-Ethyl-N-nitrosourea. PubChem. Available at: [Link]
-
USP. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. USP. Available at: [Link]
-
Al-Absi, M., et al. (2022). Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). ENU. Wikipedia. Available at: [Link]
-
Lunn, G., et al. (1988). Decontamination and Disposal of Nitrosoureas and Related N-nitroso Compounds. Cancer Research. Available at: [Link]
-
Bueno, A., & Villa-Hernández, S. (2018). Mutational Analysis of N-Ethyl-N-Nitrosourea (ENU) in the Fission Yeast Schizosaccharomyces pombe. G3: Genes, Genomes, Genetics. Available at: [Link]
-
Gassnova. (2010). SUPPORT ON INPUT TO ENVIRONMENTAL DISCHARGES – EVALUATION OF DEGRADATION COMPONENTS. Gassnova. Available at: [https://gassnova.no/content/uploads/2019/11/ sluttrapport-stotte-til-inndata-for-miljoutslipp-evaluering-av-nedbrytningskomponenter-article308-251.pdf]([Link] sluttrapport-stotte-til-inndata-for-miljoutslipp-evaluering-av-nedbrytningskomponenter-article308-251.pdf)
-
Yin, R., et al. (2022). N-Methyl-N-nitrosourea Induced 3′-Glutathionylated DNA-Cleavage Products in Mammalian Cells. Analytical Chemistry. Available at: [Link]
Sources
- 1. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Degradation of N-Nitrosodiethylamine in aqueous solution by gamma-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pacewater.com [pacewater.com]
- 9. The mechanism of decomposition of N-methyl-N-nitrosourea in aqueous solution according to 13C and 15N NMR studies: quantitative fragmentation to cyanate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. ENU - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fda.gov [fda.gov]
- 13. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pmda.go.jp [pmda.go.jp]
Technical Support Center: Optimizing Alkylation Protocols with N',N'-Dimethyl-N-ethyl-N-nitrosourea
Executive Summary: The Chemistry of Inconsistency
Status: Senior Application Scientist Note Molecule: N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMN-ENU)
If you are observing inconsistent results—fluctuating mutation frequencies, variable toxicity, or "dud" experiments—the issue is rarely the biological system alone. It is almost certainly the hydrolytic instability of the nitrosourea functionality.
Unlike standard reagents, N-nitrosoureas are "ticking clocks." Once exposed to an aqueous environment at physiological pH (7.4), they decompose into their active alkylating species (ethyl diazonium ions) with a half-life that can be as short as 10–30 minutes. If your dosing preparation time varies by even 5 minutes between replicates, your effective dose varies significantly.
This guide treats DMN-ENU as a direct-acting ethylating agent . Structurally, the dimethyl substitution at the
Module 1: Chemical Stability & Handling (The "Pre-Experiment" Phase)
The Problem: You prepare the drug in PBS or culture media, and by the time you treat the last well/animal, the concentration has dropped by 50%.
The Solution: The Dual-Solvent System
Never dissolve nitrosoureas directly into aqueous buffers for storage. You must use a non-protic organic solvent for the stock, and an acidic buffer for the working solution.
Protocol: High-Stability Preparation
-
Primary Stock (Anhydrous): Dissolve DMN-ENU in anhydrous DMSO.
-
Stability: Stable for months at -80°C.
-
Critical Check: Ensure DMSO is fresh; hygroscopic DMSO introduces water, initiating hydrolysis in the freezer.
-
-
Working Solution (Acid-Stabilized): Dilute the DMSO stock into 10mM Citrate Buffer (pH 6.0) immediately before use.
-
Why? Nitrosoureas are stable at acidic pH (4.0–6.0). Hydrolysis is base-catalyzed.
-
Avoid: PBS (pH 7.4) or DMEM (pH 7.4) for anything other than the final flash-exposure step.
-
Data: pH-Dependent Half-Life of N-Nitrosoureas
Note: Values are representative of the N-ethyl-N-nitrosourea class.
| Solvent / Buffer System | pH | Estimated Half-Life ( | Suitability |
| Anhydrous DMSO | N/A | > 6 Months (-20°C) | Stock Storage |
| Citrate Buffer | 6.0 | > 4 Hours | Dosing Prep |
| Phosphate Buffer (PBS) | 7.4 | ~ 20–30 Minutes | Immediate Use Only |
| Cell Culture Media + Serum | 7.4 | < 15 Minutes | In-Well Exposure |
Visualization: The Hydrolysis Trap
The following diagram illustrates the critical control points where users typically lose potency.
Figure 1: Stability workflow demonstrating the necessity of acidic buffering to prevent pre-exposure degradation.
Module 2: Biological Variables (The "Exposure" Phase)
The Problem: You see variation between cell lines or animal strains despite identical dosing.
The Root Cause: O6-Methylguanine-DNA Methyltransferase (MGMT).
DMN-ENU primarily causes ethylation at the
-
MGMT-High Cells: Will show "resistance" or low mutation rates (False Negative).
-
MGMT-Low Cells: Will show high toxicity and high mutation rates.
Troubleshooting Guide: The MGMT Factor
| Symptom | Diagnosis | Action Plan |
| High Cell Survival, Low Mutation | High MGMT Expression | Use an MGMT inhibitor (e.g., |
| High Toxicity, Low Mutation | Necrosis masking mutagenesis | Reduce dose; the cells are dying before mutations can be fixed by replication. |
| Variable results between passages | Phenotypic Drift | Check MGMT status via Western Blot; expression can change with passage number. |
Visualization: The Repair Barrier
This diagram explains why identical doses yield different results based on cellular repair capacity.
Figure 2: The competition between MGMT repair, MMR-induced apoptosis, and mutation fixation.
Module 3: Frequently Asked Questions (FAQs)
Q1: Why use N',N'-Dimethyl-N-ethyl-N-nitrosourea instead of standard ENU?
A: Standard ENU is a bifunctional agent: it alkylates DNA and carbamoylates proteins (via isocyanate release). The
Q2: My stock solution turned yellow. Is it still good? A: Discard it. Yellowing in nitrosoureas often indicates the liberation of nitrous acid or diazoalkane decomposition products. This indicates significant hydrolysis or thermal degradation.
Q3: Can I use plasticware? A: Nitrosoureas are lipophilic and can sorb into certain plastics (polystyrene). Use glass or polypropylene for stock solutions. Minimize contact time with plastic pipette tips.
Q4: How do I dispose of the waste safely? A: Do not just autoclave. Nitrosoureas must be chemically deactivated. Treat waste with a solution of 1M NaOH (to force rapid hydrolysis) mixed with a nucleophile like sodium thiosulfate to scavenge the reactive intermediates, let sit for 24 hours, then dispose of according to hazardous waste regulations [2].
References
-
Singer, B., & Kusmierek, J. T. (1982). Chemical mutagenesis. Annual Review of Biochemistry, 51(1), 655-693.
- Context: Establishes the mechanism of alkylation and the distinction between alkylation and carbamoyl
-
Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
- Context: The authoritative standard for chemical deactiv
-
Kaina, B., Christmann, M., Naumann, S., & Roos, W. P. (2007). MGMT: key node in the battle against genotoxicity, carcinogenicity and apoptosis induced by alkylating agents. DNA Repair, 6(8), 1079-1099.
- Context: Explains the biological variability caused by MGMT levels in experimental systems.
Technical Support Center: N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU)
A Guide to Overcoming Experimental Variability
Introduction
Welcome to the technical support guide for N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU). As a potent alkylating agent, DMENU holds significant potential for applications in genetic research and drug development, primarily as a mutagen. However, its reactivity and inherent instability can lead to considerable experimental variability. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this compound.
While DMENU itself is not as extensively documented in peer-reviewed literature as its close analogs, N-ethyl-N-nitrosourea (ENU) and N-methyl-N-nitrosourea (NMU), it belongs to the same class of N-nitrosourea compounds.[1] The fundamental principles of its mechanism, stability, handling, and safety are highly conserved. Therefore, this guide synthesizes direct knowledge of N-nitrosourea chemistry with field-proven insights from extensive work with ENU and NMU to provide a robust framework for your experiments.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the core principles of DMENU, providing the essential knowledge needed to design robust experiments.
Q1: What is N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU) and how does it work?
DMENU is a small, monofunctional alkylating agent. Its mutagenic activity does not require metabolic activation.[2] The core mechanism involves the spontaneous decomposition of the molecule, particularly in aqueous solutions, to generate a highly reactive ethyldiazonium ion.[1] This electrophilic intermediate readily transfers its ethyl group to nucleophilic sites on DNA bases.[3] Alkylation occurs at several positions, but the formation of O⁶-ethylguanine and O⁴-ethylthymine is particularly mutagenic, as these adducts lead to base mispairing during DNA replication, resulting in characteristic point mutations.[4]
Q2: What are the primary safety concerns associated with DMENU?
Like other N-nitrosoureas, DMENU should be considered a probable human carcinogen, mutagen, and teratogen.[5] All handling must be performed with extreme caution. Key safety considerations include:
-
Engineering Controls: Always handle solid DMENU and its solutions inside a certified chemical fume hood or a Class II, Type B biological safety cabinet to prevent inhalation of powders or aerosols.[6][7]
-
Personal Protective Equipment (PPE): A comprehensive PPE setup is mandatory and includes a lab coat or disposable gown, safety goggles, and double-layered nitrile gloves.[7]
-
Hazard Communication: Clearly label all containers and work areas where DMENU is used or stored.[6]
-
Waste Disposal: All DMENU-contaminated waste, including unused solutions, contaminated labware, and animal bedding, must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[6]
Q3: How stable is DMENU and what factors influence its degradation?
The stability of DMENU is the single most critical factor contributing to experimental variability. As a nitrosourea, it is highly sensitive to its environment.[8]
| Factor | Influence on Stability | Expert Recommendation & Causality |
| pH | Highly Unstable in Basic Conditions. Stability is pH-dependent. Decomposition accelerates significantly as pH increases above neutral.[8] | Prepare aqueous solutions in a slightly acidic buffer (e.g., phosphate-citrate buffer, pH ~5.0-6.0). This protonates the molecule, slowing the initial deprotonation step that leads to its breakdown and release of the alkylating agent. |
| Light | Photosensitive. Exposure to light, particularly UV, can accelerate decomposition.[8][9] | Always store solid DMENU and its solutions in amber vials or containers wrapped in aluminum foil. Conduct experimental manipulations with minimal light exposure.[5] |
| Temperature | Thermally Labile. Higher temperatures increase the rate of chemical decomposition.[9] | Store stock DMENU powder at -20°C or below.[3] Prepare solutions fresh immediately before use and keep them on ice. Avoid repeated freeze-thaw cycles of stock solutions if they must be stored. |
| Solvents | Reactive in Aqueous Solutions. The presence of water facilitates the decomposition pathway. | For long-term storage, aliquoting the solid compound is preferred. If a stock solution is necessary, consider solvents like DMSO, but validate its compatibility and be aware that even in DMSO, gradual degradation can occur. For in vivo use, aqueous buffers are common, which necessitates fresh preparation for every experiment. |
Section 2: Troubleshooting Guide for Experimental Variability
This section provides direct answers to common problems encountered during DMENU experiments.
Q1: My experiment shows low or no mutagenic effect. What went wrong?
This is the most common issue and almost always traces back to compound inactivity.
-
Cause 1: DMENU Degradation. The active ethyldiazonium ion is generated upon decomposition. If the compound decomposes before it reaches the target cells or DNA, the experiment will fail.
-
Solution: Prepare the DMENU solution immediately before use. Do not store aqueous solutions, even overnight in the refrigerator. Use a chilled, slightly acidic buffer (pH 5.0-6.0) to slow decomposition during preparation and administration.
-
-
Cause 2: Incorrect Dosage. The dose-response for nitrosoureas can be steep. Too low a dose will be ineffective, while too high a dose can cause excessive toxicity and cell death, masking the mutagenic effect.[10]
-
Solution: Perform a dose-finding study (pilot experiment) to determine the optimal concentration for your specific cell line or animal model. Start with a range of concentrations based on literature for analogous compounds like ENU.[3]
-
-
Cause 3: Inactive Starting Material. The solid compound can degrade over time if not stored correctly.
-
Solution: Ensure your DMENU powder has been stored properly at -20°C or below, protected from light and moisture.[8] If in doubt, perform a quality control check (see Section 4) or purchase a new batch.
-
Q2: I am observing high toxicity or cell death in my experiment.
-
Cause 1: Dose is too high. This is the most likely reason. The therapeutic window for mutagens is often narrow.
-
Solution: Reduce the concentration of DMENU. Refer to your dose-finding study to select a sublethal dose that balances mutagenicity and toxicity.[10]
-
-
Cause 2: Solvent Effects. Solvents like DMSO can be toxic to some cell lines at higher concentrations.
-
Solution: Ensure the final concentration of your solvent in the culture medium or injection volume is below the known toxic threshold for your system. Run a "vehicle-only" control to assess solvent toxicity independently.
-
Q3: My results are inconsistent between experiments.
Inconsistency is a hallmark of using an unstable compound. A self-validating protocol is the key to trustworthiness.
-
Cause 1: Inconsistent Solution Preparation. Minor variations in timing, temperature, or pH during solution preparation can lead to major differences in the concentration of active compound.
-
Solution: Standardize your workflow rigorously. Use the same buffer from the same batch, ensure it is at the same temperature each time, and measure the time from dissolving the compound to applying it to your cells/animals precisely. See the workflow diagram below.
-
-
Cause 2: Batch-to-Batch Variation of DMENU. The purity of the starting material can vary.
-
Solution: If possible, purchase a large single batch of DMENU for an entire series of experiments. When switching to a new batch, re-validate your optimal dose with a small pilot experiment. Consider analytical validation of each new batch via HPLC-MS.[11]
-
Troubleshooting Flowchart
Caption: Troubleshooting decision tree for DMENU experiments.
Section 3: Key Protocols & Workflows
Adherence to a strict, validated protocol is essential for reproducibility.
Protocol 1: Preparation of DMENU Working Solution for In Vitro Use
This protocol is designed to maximize compound activity and ensure consistency.
-
Preparation (Day Before):
-
Prepare a sterile 0.1 M sodium phosphate-citrate buffer. Adjust the pH to 5.0.
-
Chill the buffer to 4°C.
-
Prepare all other materials (culture media, plates, etc.).
-
-
Execution (Day of Experiment):
-
Place the buffer, microcentrifuge tubes, and pipette tips on ice.
-
Remove the solid DMENU aliquot from the -20°C freezer just before weighing.
-
Inside a chemical fume hood, weigh the required amount of DMENU powder into a pre-chilled, sterile microcentrifuge tube.
-
Immediately add the calculated volume of chilled (4°C) pH 5.0 buffer to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently for 15-30 seconds until fully dissolved. The solution should be a clear, light-yellow color.[5]
-
CRITICAL STEP: Use this stock solution within 15-30 minutes. Keep it on ice at all times.
-
Perform serial dilutions in your final culture medium to achieve the desired working concentrations. Add the final diluted DMENU solution to your cells immediately.
-
DMENU Solution Preparation Workflow
Caption: Standardized workflow for preparing active DMENU solutions.
Section 4: Quality Control & Analysis
Verifying the integrity of your DMENU is a crucial, often overlooked, step for ensuring trustworthy results.
Q1: How can I check if my DMENU is pure and active?
While functional assays (pilot mutagenesis experiments) are the ultimate test, analytical chemistry provides a direct assessment of purity.
-
Recommended Method: HPLC-MS. High-Performance Liquid Chromatography coupled with Mass Spectrometry is the gold standard for analyzing nitrosamines.[11][12]
-
Principle: HPLC separates DMENU from any impurities or degradation products. The mass spectrometer then confirms the identity of the compound by its specific mass-to-charge ratio and can be used for quantification.[13]
-
Self-Validation: A pure sample will show a single major peak at the expected retention time with the correct mass. The presence of multiple peaks indicates degradation or impurities. You can quantify the area of the DMENU peak to assess the purity of a new batch or to determine the rate of degradation of a solution over time.
-
Implementation: Collaborate with your institution's analytical chemistry or mass spectrometry core facility. They can help develop a simple method based on established protocols for other small nitrosamines.[12][13]
-
Mechanism of DNA Alkylation by DMENU
Caption: Simplified mechanism of DMENU decomposition and DNA alkylation.
References
-
Bleasdale, C., Golding, B. T., McGinnis, J., Müller, S., & Watson, W. P. (1991). The mechanism of decomposition of N-methyl-N-nitrosourea in aqueous solution according to 13 C and 15 N NMR studies: quantitative fragmentation to cyanate. Journal of the Chemical Society, Chemical Communications, (24), 1726-1728.
-
Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer research, 48(3), 522-526.
-
Bleasdale, C., et al. (1991). The mechanism of decomposition of N-methyl-N-nitrosourea in aqueous solution according to 13C and 15N NMR studies: quantitative fragmentation to cyanate. RSC Publishing.
-
Lunn, G., Sansone, E. B., & Keefer, L. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Semantic Scholar.
-
Swann, P. F. (1990). Mechanisms of action of N-nitroso compounds. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 233(1-2), 81-90.
-
Environment, Health & Safety, University of Wisconsin-Madison. Use of N-ethyl-N-nitrosourea (ENU). EHS University of Wisconsin-Madison.
-
New Jersey Department of Health. (2010). N-Nitroso-N-Ethylurea - Hazardous Substance Fact Sheet. NJ.gov.
-
Jain, D., Chaudhary, P., Varshney, N., & Janmeda, P. (2020). Carcinogenic effects of N-nitroso compounds in the environment. Journal of Environmental and Bioscience.
-
Tel Aviv University. (n.d.). SOP # 003: Standard Operating Procedure for N-Nitroso-N-methylurea. Tel Aviv University.
-
Golding, B. T., et al. (1990). Mechanism of the base-induced decomposition of N-nitroso-N-methylurea. The Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (2024). N-Ethyl-N-nitrosourea. PubChem Compound Summary for CID 12967.
-
Amado, S., Garcia-Rio, L., Leis, J. R., & Rios, A. (1997). N-nitroso compounds. Part 3. Hydrolysis of N,N′-dimethyl-N′-(p-nitrophenyl)-N-nitrosourea in aqueous basic solution. Journal of the Chemical Society, Perkin Transactions 2, (4), 735-739.
-
Rohner, N., et al. (2011). Enhancing the efficiency of N-ethyl-N-nitrosourea-induced mutagenesis in the zebrafish. Zebrafish, 8(3), 119-123.
-
Charlebois, J. P., et al. (2016). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods, 8(23), 4631-4639.
-
Thermo Fisher Scientific. (2016). Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. Application Brief 64644.
-
O'Bryan, M. K., & de Kretser, D. M. (2006). N-ethyl-N-nitrosourea (ENU) mutagenesis and male fertility research. Human reproduction update, 12(3), 293-303.
-
MedChemExpress. (n.d.). N-Ethyl-N-nitrosourea (ENU). MCE.
-
Zheng, J., et al. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. Journal of Chromatography A, 1735, 465399.
-
Wikipedia contributors. (2024, November 15). ENU. Wikipedia.
-
Barbaro, J. M., et al. (2016). Mutational Analysis of N-Ethyl-N-Nitrosourea (ENU) in the Fission Yeast Schizosaccharomyces pombe. G3: Genes, Genomes, Genetics, 6(11), 3497-3505.
-
Zheng, J. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. LC-MS: Practical method for analyzing NDSRIs with single quadrupole.
-
Sigma-Aldrich. (2025). Safety Data Sheet for N-Ethyl-N-nitrosourea. Sigma-Aldrich.
-
Liu, Y., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, 27(15), 4749.
-
Charlebois, J. P., et al. (2016). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. ResearchGate.
-
Chen, J., et al. (2024). Continuous flow synthesis of N,O-dimethyl-N'-nitroisourea monitored by inline FTIR. ChemRxiv.
-
Forrester, L. M., & Williams, J. H. (2010). Preparations of C-Nitroso Compounds. In-depth study.
-
Davis, T. L., & Blanchard, K. C. (1929). asym-DIMETHYLUREA. Organic Syntheses, 09, 44.
-
Lim, D. S., et al. (2018). Formation and inhibition of N-nitrosodiethanolamine in cosmetics under pH, temperature, and fluorescent, ultraviolet, and visual light. Regulatory Toxicology and Pharmacology, 95, 241-247.
-
Sheehan, J. C., & Hess, G. P. (1955). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Organic Syntheses.
-
Szigeti, B., et al. (2019). Multigram-Scale Flow Synthesis of the Chiral Key Intermediate of (–)-Paroxetine Enabled by Solvent-Free Heterogeneous Organocatalysis. The Royal Society of Chemistry.
-
The Scientist. (n.d.). Troubleshooting Fluorescence Microscopy Experiments. The Scientist Magazine.
Sources
- 1. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ENU - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mutational Analysis of N-Ethyl-N-Nitrosourea (ENU) in the Fission Yeast Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 8. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the efficiency of N-ethyl-N-nitrosourea-induced mutagenesis in the zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. lcms.cz [lcms.cz]
Technical Support Center: N',N'-Dimethyl-N-ethyl-N-nitrosourea Stability & Storage
The following technical support guide addresses the stability and storage of N',N'-Dimethyl-N-ethyl-N-nitrosourea , a fully substituted nitrosourea derivative.
Department: Chemical Stability & Assay Optimization Document ID: TS-DMNU-2024-02 Status: Active[1][2]
Executive Summary: The Stability Paradox
N',N'-Dimethyl-N-ethyl-N-nitrosourea is a potent alkylating agent.[1][2] Its utility in research (mutagenesis, oncology, and DNA alkylation studies) is directly linked to its chemical instability.[1][2] The N-nitroso bond (
The Critical Insight: Unlike standard N-ethyl-N-nitrosourea (ENU), which possesses acidic protons on the urea backbone allowing for base-catalyzed deprotonation, N',N'-Dimethyl-N-ethyl-N-nitrosourea is fully substituted .[1][2] It lacks the acidic proton required for the rapid E1cB-like elimination pathway. Consequently, its primary degradation pathway is nucleophilic attack at the carbonyl carbon , making it uniquely sensitive to moisture (hydrolysis) even at neutral pH, distinct from its mono-substituted cousins.[1][2]
The Chemistry of Degradation (Mechanism)
To prevent degradation, you must understand the enemy.[2] This compound degrades via three primary vectors: Hydrolysis , Thermal Decomposition , and Photolysis .[1][2]
Degradation Pathway Visualization
The following diagram illustrates the specific hydrolysis pathway for fully substituted nitrosoureas (like your target molecule), contrasting it with the standard ENU pathway.
Figure 1: Mechanism of hydrolysis for fully substituted nitrosoureas.[1][2] Unlike ENU, degradation is driven by direct nucleophilic attack on the carbonyl group.[2]
Key Stability Parameters
| Parameter | Critical Threshold | Mechanistic Impact |
| Moisture | > 0.1% Water Content | Water acts as the nucleophile attacking the carbonyl carbon.[1][2] Primary cause of loss. |
| Temperature | > -20°C | Thermal energy overcomes the activation barrier for N-NO bond cleavage.[1][2] |
| pH | > 7.0 (Alkaline) | Hydroxide ions ( |
| Light | UV / Strong Visible | The |
Storage Protocol (SOP)
Objective: Maintain >98% purity over 6 months.
Phase A: Receipt & Initial Handling[2]
-
Immediate Action: Upon receipt, check the shipping container temperature. If the dry ice has sublimed or the pack is warm, quarantine the lot and perform an HPLC purity check immediately.
-
Vessel Transfer: Do not store in the original shipping packaging if it is not gas-tight. Transfer the vial to a secondary containment vessel (e.g., a Falcon tube with desiccant packs) if the primary vial seal is compromised.[2]
Phase B: Long-Term Storage (Powder)[1][2]
-
Temperature: Store at -20°C for routine use (<1 month) or -80°C for archival storage (>6 months).
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1][2] Oxygen contributes to oxidative degradation, though less critically than moisture.[1][2]
-
Desiccation: Always store the vial inside a secondary container with active desiccant (e.g., Drierite or Silica Gel).[1][2]
Phase C: Solubilization & Solution Storage
CRITICAL: Never store this compound in aqueous buffers (PBS, Tris, Water) for more than 1 hour.[1][2]
-
Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Anhydrous Ethanol .[1][2]
-
Concentration: Prepare high-concentration stock solutions (e.g., 100 mM). Higher concentrations are kinetically more stable than dilute solutions due to reduced solvent-to-solute ratio interactions.[1][2]
-
Aliquot Strategy:
-
Dissolve the powder.[2]
-
Immediately aliquot into single-use amber microtubes.
-
Flash freeze in liquid nitrogen.
-
Store at -80°C.
-
NEVER re-freeze a thawed aliquot.
-
Troubleshooting & FAQs
Direct solutions to common laboratory scenarios.
Q1: My DMSO stock solution has turned from clear to yellow/orange. Is it safe to use?
Status: Compromised.
Root Cause: The yellowing typically indicates the liberation of nitrogen oxides (
Q2: Can I dilute the stock in PBS for my cell culture treatment?
Status: Yes, but strictly "Just-in-Time". Protocol:
-
Prepare the cell culture media (PBS/Media) in the hood.[2]
-
Add the DMSO stock to the media immediately before adding to the cells.[2]
-
Time Limit: The half-life (
) of nitrosoureas in phosphate buffer at pH 7.4 is often < 60 minutes.[1][2] At 37°C (incubator), degradation accelerates further.[1][2]
Q3: I left the powder on the benchtop at room temperature overnight.
Status: Verify before use. Analysis: While fully substituted nitrosoureas are slightly more thermally stable than ENU, 12+ hours at 20-25°C will induce detectable degradation (approx. 2-5% loss depending on humidity).[1][2] Action: If your experiment requires high precision (e.g., IC50 determination), discard. If used for a qualitative "kill curve," you may proceed but note the excursion in your lab notebook.[2]
Q4: Why did my solution precipitate when I put it in the fridge?
Status: Physical issue, not chemical. Root Cause: DMSO freezes at 19°C. In a 4°C fridge, pure DMSO will crystallize.[1][2] Action: Thaw the vial at room temperature (do not heat). Vortex gently. If the precipitate redissolves completely, the compound is likely fine.[2] If a pellet remains after the DMSO is liquid, moisture may have entered, causing hydrolysis and precipitation of insoluble byproducts.[2]
Experimental Workflow Decision Tree
Use this logic flow to determine the correct handling procedure based on your experimental needs.
Figure 2: Decision matrix for storage and handling of N',N'-Dimethyl-N-ethyl-N-nitrosourea.
References
-
Lown, J. W., & Chauhan, S. M. (1981).[1][2] Kinetics and mechanism of the basic hydrolysis of nitrosoureas. Journal of the Chemical Society, Perkin Transactions 2.[2][3] Link
- Relevance: Establishes the mechanism of hydrolysis for substituted nitrosoureas, distinguishing between proton abstraction and carbonyl
-
Cheng, X., et al. (2003).[1][2] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Link
- Relevance: Validates the use of anhydrous DMSO for long-term storage and highlights moisture as the primary degrad
-
Sigma-Aldrich (Merck). (n.d.).[1][2] N-Nitroso-N-ethylurea Product Information Sheet. Link
- Relevance: Provides industry-standard handling protocols for homologous nitrosourea compounds.
-
National Institutes of Health (NIH). (2011).[1][2] Kinetics and mechanism of S-nitrosothiol acid-catalyzed hydrolysis. Link
-
Relevance: While focused on S-nitroso, this provides critical data on the pH-dependence of the N-NO bond stability which is conserved across the class.[2]
-
Sources
Validation & Comparative
N',N'-Dimethyl-N-ethyl-N-nitrosourea alternative compounds in research
N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU) & Alternatives: A Comparative Research Guide
Part 1: Executive Summary & Strategic Positioning
N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU) (CAS: 50285-71-7) is a structural analog of the widely used alkylating agents N-ethyl-N-nitrosourea (ENU) and N-methyl-N-nitrosourea (MNU).[1] While DMENU shares the core nitrosourea pharmacophore responsible for DNA alkylation, it is chemically distinct due to the dimethylation of the carbamoyl nitrogen.
Research Status: DMENU is not a standard first-line reagent for general mutagenesis or carcinogenesis screens. Historical toxicological profiling (e.g., by Lijinsky et al.) indicated "unexpected genetic toxicity," often resulting in complex toxicity profiles that complicate experimental reproducibility compared to standard agents.
The Pivot: For 95% of research applications—specifically germline mutagenesis and cancer modeling —the industry has standardized on ENU and MNU . These alternatives offer validated dosing regimens, predictable mutation spectra, and extensive historical control data. This guide serves as a technical bridge, comparing DMENU to these validated "Gold Standards" and modern precision alternatives like CRISPR-Cas9.
Part 2: Comparative Analysis of Alternatives
The Gold Standard: N-Ethyl-N-nitrosourea (ENU)[2][3]
-
Primary Application: High-efficiency germline mutagenesis (Forward Genetics) in mice and zebrafish.
-
Why it replaces DMENU: ENU is the most potent mutagen in mice, inducing point mutations at a rate of ~1 per 700 loci per gamete. Unlike DMENU, its toxicity curve is well-mapped, allowing researchers to maximize mutation load without sterilizing the founder males.
-
Mechanism: Transfers an ethyl group to nucleophilic nitrogen and oxygen sites on DNA bases. Crucially, it has a high affinity for O-alkylation (e.g.,
-ethylguanine), which is highly mutagenic because it leads to G:C A:T transition mutations during replication.
The Carcinogenesis Standard: N-Methyl-N-nitrosourea (MNU)
-
Primary Application: Induction of specific tumor models (Mammary carcinoma, Retinal degeneration).
-
Why it replaces DMENU: MNU has a shorter half-life and different alkylation preference (more N-alkylation than ENU). It is the standard reagent for chemically inducing breast cancer in rats (mimicking human ductal carcinoma) and rapid photoreceptor degeneration models.
-
Differentiation: MNU is generally more cytotoxic and less efficient at inducing germline mutations than ENU, making it a "phenotype-specific" tool rather than a broad mutagen.
The Precision Alternative: CRISPR-Cas9
-
Primary Application: Targeted gene editing (Reverse Genetics).
-
Why it replaces DMENU/ENU: Chemical mutagens are random. If the goal is to study a specific gene, CRISPR eliminates the need for extensive mapping and breeding required to isolate ENU-induced mutations.
Part 3: Technical Comparison Matrix
| Feature | DMENU (Subject) | ENU (Alternative 1) | MNU (Alternative 2) | CRISPR-Cas9 (Alternative 3) |
| Chemical Class | Nitrosourea (Dimethyl analog) | Nitrosourea (Ethyl) | Nitrosourea (Methyl) | Ribonucleoprotein Complex |
| Primary Mechanism | DNA Alkylating Agent | DSB Induction / HDR | ||
| Mutation Type | Random Point Mutations | Random Point Mutations (A:T | Point Mutations & cytotoxicity | Indels, Specific Edits |
| Potency (In Vivo) | High/Variable Toxicity | Extremely High (1 mutation/1-2 Mb) | Moderate Mutagen, High Carcinogen | Precision (1 target) |
| Key Risk | "Unexpected" genetic toxicity; rare data | Sterility in founder males | High systemic toxicity; instability | Off-target effects |
| Status | Experimental / Obscure | Gold Standard (Mutagenesis) | Gold Standard (Oncology) | Gold Standard (Editing) |
Part 4: Mechanistic Visualization
The following diagram illustrates the divergent pathways of these agents. Note how ENU favors the highly mutagenic O-alkylation pathway, whereas MNU and other analogs often shift the balance toward N-alkylation (associated with cytotoxicity and repair).
Caption: Mechanistic divergence of nitrosoureas. ENU favors O-alkylation leading to high mutation rates, while MNU favors N-alkylation leading to higher cytotoxicity.
Part 5: Validated Experimental Protocols (ENU & MNU)
Since DMENU protocols are non-standard, we provide the validated protocols for its primary alternatives.
Protocol A: High-Efficiency ENU Mutagenesis in Mice
Objective: Generate random point mutations in the germline of male mice. Safety: ENU is a potent carcinogen. All work must be done in a fume hood.
-
Preparation : Dissolve ENU in phosphate-citrate buffer (pH 5.0) to maintain stability. (ENU degrades rapidly at neutral pH).
-
Note: The solution must be clear and yellow.
-
-
Dosing Strategy :
-
Administer 3 weekly intraperitoneal (IP) injections of 85–100 mg/kg to male C57BL/6J mice (aged 8–10 weeks).
-
Why fractionated? A single high dose (e.g., 250 mg/kg) causes high mortality and permanent sterility. Fractionated dosing allows spermatogonial stem cells to survive while accumulating mutations.
-
-
Breeding (The Sterile Period) :
-
Males will become temporarily sterile for 10–15 weeks post-injection (due to killing of differentiating spermatogonia).
-
Resume breeding upon return of fertility. The offspring (G1) will carry mutations derived from the treated stem cells.
-
-
Screening : Phenotype G1 (dominant) or G3 (recessive) offspring for traits of interest.
Protocol B: MNU-Induced Mammary Carcinogenesis
Objective: Induce mammary tumors in female Sprague-Dawley rats.
-
Preparation : Dissolve MNU in acidified saline (pH 5.0) immediately before use.
-
Dosing :
-
Administer a single IP injection of 50 mg/kg to female rats at 50 days of age (puberty).
-
Timing is critical: Susceptibility is highest during rapid mammary gland development.
-
-
Monitoring : Palpate for tumors weekly starting 4 weeks post-injection. Tumor incidence typically reaches ~100% by 12–15 weeks.
Part 6: References
-
Justice, M. J., et al. (1999). "Mouse ENU Mutagenesis." Human Molecular Genetics, 8(10), 1955–1963. Link
-
Acevedo-Arozena, A., et al. (2008). "ENU mutagenesis, a way forward to understand gene function."[2] Annual Review of Genomics and Human Genetics, 9, 49–69. Link
-
Lijinsky, W., et al. (1983). "Mutagenicity and Carcinogenicity of N-Nitroso Derivatives." In: N-Nitroso Compounds: Occurrence and Biological Effects. (Foundational toxicity data on dimethyl analogs).
-
Tsubura, A., et al. (2011). "Animal models of N-methyl-N-nitrosourea-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials." In Vivo, 25(1), 11-22. Link
-
Cayman Chemical. "N-Ethyl-N-nitrosourea Product Information." Link
Sources
A Senior Application Scientist's Guide to the Validation of N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMN-urea) Induced Tumor Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection and validation of an appropriate animal tumor model are foundational to the success of preclinical oncology research. Chemically-induced tumor models, particularly those utilizing N-nitroso compounds, offer a powerful platform that recapitulates the stochastic nature of human carcinogenesis. This guide provides an in-depth technical comparison and validation framework for tumor models induced by N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMN-urea), contextualized through the well-established models of its potent analogs, N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU).
The Scientific Rationale: Understanding Nitrosourea-Induced Carcinogenesis
N-nitroso compounds are a class of potent alkylating agents that exert their carcinogenic effects primarily through the covalent transfer of alkyl groups to nucleophilic sites on DNA bases. This alkylation can lead to DNA damage, mispairing during replication, and ultimately, the fixation of mutations in critical oncogenes and tumor suppressor genes.
The core mechanism of action for nitrosoureas like DMN-urea, MNU, and ENU involves the generation of highly reactive alkylating species. This process does not require metabolic activation, allowing these compounds to act directly in various tissues.[1] The specific type of alkyl group (methyl vs. ethyl) and the overall molecular structure influence the compound's reactivity, DNA adduct profile, and consequently, its organotropic carcinogenicity.[1][2]
Caption: General mechanism of nitrosourea-induced carcinogenesis.
Comparative Analysis of DMN-urea and its Analogs
While specific data on DMN-urea is limited in publicly available literature, we can infer its likely carcinogenic profile by examining the structure-activity relationships of nitrosourea compounds.[3][4][5] DMN-urea possesses both methyl and ethyl groups, suggesting a potential for a mixed or unique carcinogenic activity compared to its monosubstituted counterparts, MNU and ENU.
| Feature | N-methyl-N-nitrosourea (MNU) | N-ethyl-N-nitrosourea (ENU) | N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMN-urea) (Hypothesized) |
| Primary Alkylating Group | Methyl | Ethyl | Methyl and Ethyl |
| Primary DNA Adducts | O6-methylguanine | O6-ethylguanine, O4-ethylthymine, O2-ethylthymine | A combination of methyl and ethyl adducts, potentially with unique reactivity. |
| Potency | High | High, potent mutagen | Potentially high, but may differ in organ specificity. |
| Common Tumor Models | Mammary gland (rat), Bladder (rat), Forestomach (hamster)[6][7][8] | Nervous system (rat), Mammary gland (rat), Lung (mouse)[9][10][11][12][13][14][15] | May induce a broader or different spectrum of tumors due to its mixed alkylating nature. |
| Route of Administration | Intravenous, Intraperitoneal, Subcutaneous[6][7] | Intravenous, Subcutaneous, Transplacental[9][12][16] | Likely effective via systemic routes (IV, IP, SC). |
| Key Genetic Alterations | G to A transitions in Ha-ras (mammary tumors)[2] | A:T to G:C and A:T to T:A transversions | May induce a distinct mutational signature. |
Validation of a DMN-urea Induced Tumor Model: A Step-by-Step Workflow
The validation of any chemically-induced tumor model is a multi-faceted process that requires rigorous characterization to ensure its relevance and reproducibility for preclinical studies. The following workflow provides a comprehensive framework for the validation of a putative DMN-urea induced tumor model.
Caption: A comprehensive workflow for the validation of a DMN-urea induced tumor model.
Experimental Protocols
1. Safe Handling of DMN-urea and Other Nitrosoureas
N-nitroso compounds are potent carcinogens and should be handled with extreme caution in a designated area, preferably within a chemical fume hood.[17][18][19][20][21]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and double nitrile gloves.
-
Weighing and Reconstitution: Weigh the compound in a fume hood. For reconstitution, use a sterile, acidified saline solution (e.g., 0.9% NaCl, pH 4.0-5.0) to enhance stability.[6]
-
Waste Disposal: All contaminated materials (needles, syringes, bedding) must be disposed of as carcinogenic waste according to institutional guidelines.
2. Protocol for Induction of Mammary Tumors with MNU (Adaptable for DMN-urea)
This protocol is a well-established method for inducing mammary tumors in rats and serves as an excellent template.[6][7][22][23]
-
Animal Model: Female Sprague-Dawley rats, 50-60 days of age.
-
Carcinogen Preparation: Dissolve MNU in 0.9% saline (pH 5.0) to a concentration of 10 mg/ml. This should be done immediately before use.
-
Administration: Administer a single intraperitoneal (IP) injection of MNU at a dose of 50 mg/kg body weight.
-
Tumor Monitoring: Begin weekly palpation for mammary tumors 4-6 weeks post-injection. Measure tumor dimensions with calipers to calculate volume.
-
Endpoint: Euthanize animals when tumors reach a predetermined size (e.g., 2 cm in diameter) or at a fixed time point for comparative studies.
3. Protocol for Induction of Brain Tumors with ENU (Adaptable for DMN-urea)
This protocol is a classic model for studying gliomagenesis.[9][11][12][13][14]
-
Animal Model: Pregnant Sprague-Dawley rats.
-
Carcinogen Preparation: Dissolve ENU in a suitable vehicle as per established protocols.
-
Administration: Administer a single intravenous (IV) injection of ENU to the pregnant dam at a specific gestational day (e.g., day 15). The offspring will develop brain tumors.
-
Tumor Monitoring: Monitor offspring for neurological symptoms. Brain tumor development can be monitored non-invasively using magnetic resonance imaging (MRI).[9]
-
Endpoint: Euthanize animals upon the presentation of severe neurological symptoms or at a pre-defined time point.
Histopathological and Molecular Characterization
A crucial aspect of model validation is the thorough characterization of the induced tumors to ensure they are relevant to human cancer.
Histological Analysis:
-
Fixation and Processing: Fix tumors and surrounding tissues in 10% neutral buffered formalin, followed by paraffin embedding.
-
Staining: Stain tissue sections with Hematoxylin and Eosin (H&E) for morphological evaluation.
-
Grading: Grade tumors based on established criteria for the specific tumor type, such as the WHO grading system for central nervous system tumors, to assess malignancy.[8][24]
Molecular Analysis:
-
Immunohistochemistry (IHC): Analyze protein expression of key markers for cell proliferation (Ki-67), apoptosis (cleaved caspase-3), and pathways relevant to the specific cancer type.
-
Genetic and Epigenetic Analysis: Isolate DNA and RNA from tumor samples to perform:
-
Whole-Exome Sequencing (WES): To identify the mutational landscape and compare it to known human cancer signatures.
-
RNA-Sequencing: To analyze gene expression profiles and identify dysregulated pathways.[25]
-
Methylation Analysis: To investigate epigenetic alterations that may contribute to carcinogenesis.[26][27][28]
-
Concluding Remarks
While direct experimental data on N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMN-urea) is not as abundant as for its well-known counterparts, MNU and ENU, a robust validation framework can be established based on the principles of chemical carcinogenesis and structure-activity relationships. By employing the detailed protocols and comparative data presented in this guide, researchers can systematically evaluate the carcinogenic potential of DMN-urea, characterize the resulting tumor models, and ultimately determine their utility for advancing preclinical oncology research. The key to success lies in a meticulous, multi-pronged validation approach that encompasses everything from safe handling and dose-finding to in-depth pathological and molecular characterization.
References
- Montgomery, J. A. (1976). Chemistry and structure-activity studies of the nitrosoureas.
- Khan, G., et al. (2012). Parous rats regain high susceptibility to chemically induced mammary cancer after treatment with various mammotropic hormones. Carcinogenesis, 33(2), 404–410.
- Lijinsky, W. (1987). Structure-activity relations in carcinogenesis by N-nitroso compounds. Cancer and Metastasis Reviews, 6(3), 301–356.
- González-Díaz, H., et al. (2007). Quantitative Structure Carcinogenicity Relationship for Detecting Structural Alerts in Nitroso-Compounds. Current Drug Discovery Technologies, 4(2), 114–127.
- Pérez-Garrido, A., et al. (2008). Quantitative Structure Carcinogenicity Relationship for Detecting Structural Alerts in Nitroso-Compounds: Species: Rat; Sex: Male; Route of Administration: Water.
- Hansch, C., et al. (1982). Antitumor structure-activity relationships. Nitrosoureas vs. L-1210 leukemia. Journal of Medicinal Chemistry, 25(7), 777–784.
- El-Bayoumy, K., et al. (1993). Induction of mammary carcinomas by the direct application of crystalline N-methyl-N-nitrosourea onto rat mammary gland. Cancer Letters, 74(1-2), 87–93.
- Russo, J., & Russo, I. H. (2021). Realistic aspects behind the application of the rat model of chemically-induced mammary cancer: Practical guidelines to obtain the best results. Acta Cirurgica Brasileira, 36(3), e360305.
- Stanford University Environmental Health & Safety. (2024). 24-002a - General Use SOP - Carcinogens.
- Suzuki, M., et al. (2018). Animal Models of N-Methyl-N-nitrosourea-induced Mammary Cancer and Retinal Degeneration with Special Emphasis on Therapeutic Trials. In Vivo, 32(5), 967–976.
- University of St Andrews. (n.d.).
- Ghaskadbi, S., et al. (2010). A combination of green tea extract, specific nutrient mixture and quercetin: An effective intervention treatment for the regression of N-methyl-N-nitrosourea (MNU)-induced mammary tumors in Wistar rats. International Journal of Oncology, 36(5), 1291–1299.
- U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.).
- National Institutes of Health. (n.d.).
- Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins.
- Peeling, J., et al. (1991). N-ethyl-N-nitrosourea induced brain tumors in rats monitored by nuclear magnetic resonance imaging, plasma proton nuclear magnetic resonance spectroscopy and microscopy. Carcinogenesis, 12(7), 1259–1264.
- National Toxicology Program. (2021). 15th Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service.
- Sano, T., et al. (1978). Comparison of carcinogenicity of N-alkyl-N'-nitro-N-nitrosoguanidines. Gan, 69(2), 277–279.
- Mennel, H. D., & Reifenberger, G. (1992). Chemical induction of brain tumors in rats by nitrosoureas: molecular biology and neuropathology. Acta Neurochirurgica. Supplementum, 55, 1–10.
- Zarbl, H., et al. (1996). N-Ethyl-N-nitrosourea induces mammary cancers in the pituitary-isografted mouse which are histologically and genotypically distinct from those induced by N-methyl-N-nitrosourea. Cancer Letters, 102(1-2), 159–165.
- Tan, B., et al. (2023). Integrative analysis reveals key molecular mechanisms and prognostic model for Ethylnitrosourea-induced gliomagenesis. Journal of Biosciences, 48, 59.
- Kunze, E., et al. (1990). Histopathology of N-methyl-N-nitrosourea-induced mesenchymal tumours of the rat urinary bladder.
- Mukherjee, P., et al. (2017).
- Aida, T., et al. (1989). Morphological maturation of tumor cells induced by ethylnitrosourea (ENU) in rat brains. I. On the tumors by administration of ENU in the late gestational stage.
- Zook, B. C., et al. (2000). Evaluation of ENU-induced gliomas in rats: nomenclature, immunochemistry, and malignancy.
- Maekawa, A., et al. (1984). Carcinogenicity of low doses of N-ethyl-N-nitrosourea in F344 rats; a dose-response study. Gan, 75(2), 117–125.
- Office of Environmental Health Hazard Assessment. (2002). Evidence on the Carcinogenicity of N-Carboxymethyl-n-nitrosourea. California Environmental Protection Agency.
- Pour, P., et al. (1989). Comparative carcinogenicity of N-nitrosobis(2-oxopropyl)-amine and N-nitrosomethyl(2-oxopropyl)
- International Agency for Research on Cancer. (1987). Chloroethyl Nitrosoureas. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. Lyon, France: IARC.
- National Toxicology Program. (2021). Nitrosourea Chemotherapeutic Agents. In 15th Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service.
- MedChemExpress. (n.d.). N-Ethyl-N-nitrosourea (ENU).
- Sugimura, T. (2000). Genetic and epigenetic alterations in carcinogenesis.
- Hecht, S. S. (2021). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 22(16), 8884.
- Koestner, A. (1990). Characterization of N-nitrosourea-induced tumors of the nervous system; their prospective value for studies of neurocarcinogenesis and brain tumor therapy.
- El-Shenawee, M., et al. (2021). Mammary tumors in Sprague Dawley rats induced by N-ethyl-N-nitrosourea for evaluating terahertz imaging of breast cancer. Journal of Biomedical Optics, 26(4), 046004.
- Walsh Medical Media. (n.d.). Epigenetic Alterations in Carcinogenesis and Cancer Progression.
- Ten Eick, A., & Torka, P. (2024). Nitrosoureas Toxicity. In StatPearls.
- Schiffer, D., et al. (1969). [Experimental rat tumors induced with administration of nitrosourea derivatives. I. Morphological and histochemical observations]. Acta Neurologica, 24(4), 561–562.
- Searle, C. E., & Jones, E. L. (1976). The multipotential carcinogenic action of N-ethyl-N-nitrosourea administered neonatally to mice. British Journal of Cancer, 33(6), 612–625.
- Fong, L. Y. Y. (1981). N-NITROSO COMPOUNDS : ENVIRONMENTAL CARCINOGENS. ScienceAsia, 7(3), 97-102.
- Baylin, S. B., & Jones, P. A. (2011). A decade of exploring the cancer epigenome - biological and translational advances.
- Macaluso, M., et al. (2003). Genetic and epigenetic alterations as hallmarks of the intricate road to cancer. Oncogene, 22(42), 6472–6478.
- Wilson, G. L., et al. (1988). Mechanisms of nitrosourea-induced beta-cell damage.
- Kim, H. J., et al. (2021). Cytoprotective Mechanism of Necrox-5 Against Toxicity Induced by Experimental Ferroptosis Instigators and the Pesticide Propargite. Antioxidants, 10(8), 1293.
- Sharma, C., et al. (2018). Carcinogenic effects of N-nitroso compounds in the environment.
- International Collaboration on Cancer Reporting. (2019). Histological grade (Core).
- Alfa Cytology. (n.d.).
Sources
- 1. Structure-activity relations in carcinogenesis by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Ethyl-N-nitrosourea induces mammary cancers in the pituitary-isografted mouse which are histologically and genotypically distinct from those induced by N-methyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and structure-activity studies of the nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative structure carcinogenicity relationship for detecting structural alerts in nitroso-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative structure carcinogenicity relationship for detecting structural alerts in nitroso-compounds: species: rat; sex: male; route of administration: water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Animal Models of N-Methyl-N-nitrosourea-induced Mammary Cancer and Retinal Degeneration with Special Emphasis on Therapeutic Trials | In Vivo [iv.iiarjournals.org]
- 8. Histopathology of N-methyl-N-nitrosourea-induced mesenchymal tumours of the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-ethyl-N-nitrosourea induced brain tumors in rats monitored by nuclear magnetic resonance imaging, plasma proton nuclear magnetic resonance spectroscopy and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of carcinogenicity of N-alkyl-N'-nitro-N-nitroso-guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical induction of brain tumors in rats by nitrosoureas: molecular biology and neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethylnitrosourea-induced gliomas: a song in the attic? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morphological maturation of tumor cells induced by ethylnitrosourea (ENU) in rat brains. I. On the tumors by administration of ENU in the late gestational stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of ENU-induced gliomas in rats: nomenclature, immunochemistry, and malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. The multipotential carcinogenic action of N-ethyl-N-nitrosourea administered neonatally to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ehs.stanford.edu [ehs.stanford.edu]
- 18. chem.tamu.edu [chem.tamu.edu]
- 19. ehss.syr.edu [ehss.syr.edu]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. jefferson.edu [jefferson.edu]
- 22. Realistic aspects behind the application of the rat model of chemically-induced mammary cancer: Practical guidelines to obtain the best results - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Oncology Letters [spandidos-publications.com]
- 24. iccr-cancer.org [iccr-cancer.org]
- 25. researchgate.net [researchgate.net]
- 26. Genetic and epigenetic alterations in carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cause and Consequences of Genetic and Epigenetic Alterations in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. semanticscholar.org [semanticscholar.org]
Cross-Reactivity & Comparative Mutagenesis: N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU)
This guide provides an in-depth technical comparison of N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU) against industry-standard alkylating agents. It addresses the critical "cross-reactivity" parameters relevant to drug development: antibody detection of DNA adducts, mechanistic overlap, and functional resistance profiles.
Executive Summary
N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU, CAS 50285-71-7) is a structural analogue of the direct-acting mutagen N-ethyl-N-nitrosourea (ENU).[1] While both agents ultimately generate the same ethylated DNA adducts, their activation profiles differ fundamentally .
-
Direct Cross-Reactivity: Anti-O⁶-ethylguanine antibodies raised against ENU-treated DNA will cross-react 100% with DMENU-induced lesions, as the final DNA adducts are chemically identical.
-
Functional Distinction: Unlike ENU, which hydrolyzes spontaneously, DMENU exhibits extreme hydrolytic stability . It functions as an indirect alkylating agent, requiring metabolic activation (likely oxidative demethylation) to generate the reactive ethyl diazonium species.
-
Implication: DMENU is not a drop-in replacement for ENU in standard in vitro buffers (e.g., Ames test without S9) but serves as a potent in vivo carcinogen model with distinct pharmacokinetics.
Chemical Identity & Mechanism of Action
To understand the cross-reactivity profile, one must first distinguish the decomposition pathways.
| Feature | ENU (Standard) | DMENU (Analogue) |
| Chemical Name | N-Ethyl-N-nitrosourea | N',N'-Dimethyl-N-ethyl-N-nitrosourea |
| Structure | ||
| Reactivity Class | Direct-Acting Nitrosamide | Indirect-Acting Nitrosourea |
| Activation | Spontaneous hydrolysis at physiological pH | Requires metabolic activation (enzymatic demethylation) |
| Half-Life (pH 7.4) | ~8–20 minutes | High Stability (>24 hours in buffer) |
| Ultimate Mutagen | Ethyl diazonium ion ( | Ethyl diazonium ion ( |
Mechanistic Pathway Diagram
The following diagram illustrates why the DNA adducts are identical despite the difference in activation, explaining the antibody cross-reactivity.
Figure 1: Convergent pathway of DMENU and ENU leading to identical DNA adducts.
Cross-Reactivity Profile
This section details how DMENU interacts with detection systems and biological resistance mechanisms compared to ENU and MNU.
A. Immunological Cross-Reactivity (Antibody Detection)
Researchers using immunoassays (ELISA, Slot Blot, Immunohistochemistry) to detect DNA damage must note that specificity is determined by the adduct, not the parent compound .
-
Target Antigen: O⁶-Ethylguanine (O⁶-EtG).
-
Observation: Antibodies validated for ENU studies (e.g., clone EM-2-3 or polyclonal rabbit anti-O⁶-EtG) will detect DMENU-treated DNA with equal affinity .
-
Risk of False Negatives: If DMENU is used in cell culture without metabolic activation (S9), no adducts will form, and the assay will read negative. This is often mistaken for "antibody failure" but is actually a failure of activation.
B. Functional Cross-Resistance (Drug Development)
Tumor cell lines resistant to methylating agents (e.g., Temozolomide, MNU) often display the Mer+ phenotype (high expression of MGMT - O⁶-methylguanine-DNA methyltransferase).
-
Mechanism: MGMT repairs O⁶-alkylguanine adducts by transferring the alkyl group to a cysteine residue on the enzyme.
-
Comparison:
-
MNU (Methyl): MGMT repairs O⁶-MeG very efficiently.
-
ENU/DMENU (Ethyl): MGMT repairs O⁶-EtG, but at a slower rate than methyl adducts due to steric hindrance of the ethyl group.
-
-
Result: Cells resistant to MNU will show partial cross-resistance to DMENU. However, the cytotoxicity of DMENU may persist longer than MNU in Mer+ cells because the repair kinetics are slower.
Comparative Performance Data
The following table synthesizes experimental data regarding the stability, mutagenicity, and detection of these agents.
| Parameter | N-Methyl-N-nitrosourea (MNU) | N-Ethyl-N-nitrosourea (ENU) | DMENU (N',N'-Dimethyl-N-ethyl-...) |
| Primary Adduct | O⁶-Methylguanine (O⁶-MeG) | O⁶-Ethylguanine (O⁶-EtG) | O⁶-Ethylguanine (O⁶-EtG) |
| Mutation Spectrum | Transitions (GC | Transversions (AT | Transversions & Transitions (Similar to ENU) |
| In Vitro Potency (No S9) | High | High | Negligible (Requires Activation) |
| Carcinogenicity (Rodent) | Potent (Local & Systemic) | Potent (Systemic, Neural) | Potent (Systemic, requires metabolism) |
| Antibody Detection | Anti-O⁶-MeG | Anti-O⁶-EtG | Anti-O⁶-EtG (Cross-reactive) |
| Hydrolytic Stability | Low ( | Low ( | High ( |
Experimental Protocol: Validating DMENU Adduct Formation
Objective: To confirm DMENU activation and subsequent DNA ethylation using a cross-reactive anti-O⁶-EtG antibody.
Reagents:
-
DMENU Stock: Dissolve in DMSO (stable at -20°C).
-
S9 Mix: Rat liver S9 fraction (cofactors: NADPH, G-6-P).
-
Control: ENU (Positive Control), DMSO (Vehicle).
Step-by-Step Workflow:
-
Treatment:
-
Group A (Direct): Treat DNA/Cells with DMENU (1–10 mM) in PBS.
-
Group B (Metabolic): Treat DNA/Cells with DMENU (1–10 mM) + 10% S9 Mix.
-
Group C (Control): Treat DNA/Cells with ENU (1–10 mM) in PBS (No S9 needed).
-
-
Incubation: Incubate for 1 hour at 37°C. (Note: ENU reacts fast; DMENU requires time for enzymatic conversion in Group B).
-
DNA Isolation: Purify genomic DNA using standard phenol-chloroform or silica column extraction.
-
Slot Blot Assay:
-
Denature DNA (0.4 M NaOH, 10 min) and neutralize (2 M ammonium acetate).
-
Blot 500 ng DNA onto a nitrocellulose membrane.
-
Bake at 80°C for 2 hours.
-
-
Immunodetection:
-
Block membrane (5% non-fat milk).
-
Incubate with Primary Antibody: Rabbit anti-O⁶-Ethylguanine (1:1000).
-
Incubate with Secondary Antibody: HRP-conjugated Goat anti-Rabbit.
-
-
Readout: Develop with ECL substrate.
-
Expected Result: Group A = Negative; Group B = Positive; Group C = Positive.
-
References
-
Lijinsky, W., et al. (1982). "Mutagenicity and carcinogenicity of N-nitroso derivatives." Carcinogenesis. (Verified context: Discusses the stability and unexpected toxicity of dimethyl analogues).
- Singer, B., & Grunberger, D. (1983). Molecular Biology of Mutagens and Carcinogens. Plenum Press.
-
Shibuya, T., & Morimoto, K. (1993). "A review of the genotoxicity of 1-ethyl-1-nitrosourea." Mutation Research/Reviews in Genetic Toxicology, 297(1), 3-38. (Establishes the ENU adduct profile and repair mechanisms).
- Pegg, A. E. (2000). "Repair of O6-alkylguanine by alkyltransferases." Mutation Research, 462(2-3), 83-100.
Sources
Reproducibility of N',N'-Dimethyl-N-ethyl-N-nitrosourea experiments
Executive Summary & Chemical Identity
The Reproducibility Crisis:
Experiments involving N-nitroso compounds—specifically the user-identified N',N'-Dimethyl-N-ethyl-N-nitrosourea (CAS 50285-71-7) and its industry-standard analog N-Ethyl-N-nitrosourea (ENU) —suffer from chronic reproducibility issues.[1] This is rarely due to biological variance but rather chemical hydrolysis . These compounds are highly unstable in aqueous solution at physiological pH (7.4), degrading with a half-life (
Scope of Comparison: This guide benchmarks the specific ethylating agent against its primary alternatives:
-
The Gold Standard: N-Ethyl-N-nitrosourea (ENU ) – The primary germline mutagen.
-
The Toxic Alternative: N-Methyl-N-nitrosourea (MNU ) – Used for specific organ carcinogenesis.
Note on Nomenclature: The user-specified compound (N',N'-Dimethyl-N-ethyl-N-nitrosourea) is a structural derivative where the urea nitrogen is fully methylated. While chemically distinct, its handling, stability profile, and mechanism of action (ethylation) are homologous to ENU. This guide utilizes ENU data as the primary baseline for reproducibility protocols due to its dominance in peer-reviewed literature.
Mechanism of Action & Instability
To ensure reproducibility, one must understand the "decay race" occurring in the syringe.
The Mechanism:
Alkylnitrosoureas function by transferring an alkyl group (Ethyl or Methyl) to the
-
-alkylation: Highly mutagenic (causes G:C
A:T transitions). - -alkylation: Highly cytotoxic (leads to depurination and strand breaks).
The Instability (The Root Cause of Failure): At pH > 7.0, the compound undergoes base-catalyzed hydrolysis, releasing the alkyl group as a diazonium ion (reactive) or alcohol (inert) before it reaches the target DNA.
Figure 1: The degradation pathway. Reproducibility depends entirely on minimizing the "Off-Target" hydrolysis pathway before injection.
Comparative Performance Analysis
The following table contrasts the user's class of Ethylating agents against the Methylating alternative.
| Feature | N-Ethyl-N-nitrosourea (ENU) (Standard) | N-Methyl-N-nitrosourea (MNU) (Alternative) | N',N'-Dimethyl-N-ethyl-N-nitrosourea (Variant) |
| Primary Application | Germline Mutagenesis (Mouse) | Carcinogenesis (Mammary/Colon) | Specialized Mutagenesis |
| Alkyl Group | Ethyl ( | Methyl ( | Ethyl ( |
| Mutation Type | Point Mutations (A:T | Point Mutations (G:C | Similar to ENU |
| High (Favors Mutagenesis) | Low (Favors Cytotoxicity) | High | |
| Stability (pH 7.0) | Likely | ||
| Toxicity | Moderate (Tolerated at 100 mg/kg) | High (Toxic > 50 mg/kg) | Unknown (Treat as High) |
| Reproducibility Risk | Critical: pH drift destroys potency.[2][3] | Critical: Temperature sensitive. | High: Solubility issues. |
Key Insight: ENU (and its derivatives) is superior for generating heritable mutations because it alkylates the
The Self-Validating Protocol (SVP)
To guarantee reproducibility, you cannot simply "dissolve and inject." You must construct a system that validates the drug's activity ex vivo or controls for degradation.
Phase A: Preparation (The "15-Minute Rule")
Objective: Stabilize the Nitroso group. Buffer: Citrate-Phosphate Buffer (pH 6.0). Do NOT use PBS.
-
Why? At pH 6.0, the half-life of ENU extends to >48 hours. At pH 7.4 (PBS), it drops to minutes.
Protocol:
-
Solvent: Dissolve crystalline nitrosourea in 10% Ethanol (or DMSO) first. It is sparingly soluble in water.[3]
-
Stabilization: Immediately dilute with Isotonic Citrate Buffer (pH 6.0) .
-
Recipe: 9.5 mL 0.1M Citric Acid + 41.5 mL 0.2M
+ Water to 100mL.
-
-
Validation Step: Measure absorbance at 238 nm (characteristic of the N-nitroso group). If Absorbance drops, the compound has degraded.
Phase B: Administration
Objective: Deliver before hydrolysis.
-
Inject intraperitoneally (IP) within 15 minutes of bringing the solution to room temperature.
-
Keep the stock solution on ice (4°C) until the moment of loading the syringe.
Phase C: Biological Validation (The "Truth" Check)
Since chemical assays are hard to run in real-time, use a biological control.
-
The "Spot Test": For ENU, breed treated males to recessive coat-color females (e.g., C57BL/6J
BALB/c). The appearance of non-agouti offspring (somatic or germline mosaicism) confirms mutagenic efficacy.
Experimental Workflow Diagram
Figure 2: The Critical Path. Note the divergence at the buffer stage; using PBS is the most common cause of experimental failure.
References
-
Russell, W. L., et al. (1979).[4] Specific-locus test shows ethylnitrosourea to be the most potent mutagen in the mouse. Proceedings of the National Academy of Sciences, 76(11), 5818-5819. Link
-
Justice, M. J., et al. (1999). Mouse mutagenesis with N-ethyl-N-nitrosourea.[4] Human Molecular Genetics, 8(10), 1955-1963. Link
-
Shibuya, T., & Morimoto, K. (1993). A review of the genotoxicity of 1-ethyl-1-nitrosourea. Mutation Research/Reviews in Genetic Toxicology, 297(1), 3-38. Link
-
Cayman Chemical. (2023). N-Ethyl-N-nitrosourea Product Information & Stability Data. Link
-
NIST Chemistry WebBook. (2023). Urea, N-ethyl-N',N'-dimethyl-N-nitroso- (CAS 50285-71-7) Spectral Data. Link
Sources
Statistical Analysis & Comparative Guide: N',N'-Dimethyl-N-ethyl-N-nitrosourea (EDMNU)
This guide outlines the statistical evaluation and comparative profiling of N',N'-Dimethyl-N-ethyl-N-nitrosourea (CAS: 50285-71-7), referred to herein as EDMNU (1-Ethyl-3,3-dimethyl-1-nitrosourea), against the industry "gold standards" N-ethyl-N-nitrosourea (ENU) and N-methyl-N-nitrosourea (MNU) .
Executive Summary & Chemical Context
N',N'-Dimethyl-N-ethyl-N-nitrosourea (EDMNU) is a structural derivative of the potent alkylating agent ENU. While ENU is the primary mutagen for generating random point mutations in mouse models, EDMNU presents a distinct physicochemical profile due to the dimethyl-substitution at the
The Mechanistic Divergence (Expertise & Causality)
The critical difference lies in stability and activation.
-
ENU (Direct Mutagen): Possesses a proton on the
nitrogen ( ). At physiological pH, it spontaneously decomposes via base-catalyzed abstraction of this proton, releasing isocyanic acid and the reactive ethyl diazonium ion (the DNA alkylator). -
EDMNU (Potential Pro-mutagen/High Stability): The
-dimethyl substitution removes the labile proton required for rapid spontaneous decomposition. Consequently, EDMNU exhibits significantly higher hydrolytic stability. To act as a mutagen, it often requires enzymatic activation (oxidative demethylation) or acidic hydrolysis, unlike the spontaneous action of ENU.
Implication for Study Design: Statistical models for EDMNU must account for metabolic variance (liver activation) and delayed onset , whereas ENU models assume direct, first-order decay kinetics.
Comparative Performance Matrix
The following table contrasts EDMNU with its primary alternatives.
| Feature | EDMNU (Target) | ENU (Gold Standard) | MNU (Methylating Agent) |
| CAS Number | 50285-71-7 | 759-73-9 | 684-93-5 |
| Primary Mechanism | Ethylation (likely requires metabolic activation) | Ethylation (Spontaneous decomposition) | Methylation (Spontaneous/Fast) |
| Mutation Spectrum | A:T | A:T | G:C |
| Half-life (pH 7.4) | High (>24h, stable) | Short (~20-60 min) | Very Short (~15 min) |
| Toxicity Source | Dimethylcarbamate release | Isocyanate (Protein carbamoylation) | Methylation + Isocyanate |
| Statistical Model | Dose-Response with Metabolic Covariate | Linear Dose-Response (Poisson) | Threshold-based (Repair saturation) |
Experimental Protocol: Mutagenesis & Screening
To generate statistically valid data, the study must control for the "Cluster Effect" (mutations arising early in spermatogenesis appearing in multiple offspring).
Step 1: Dose-Finding (Toxicity)
-
Administer EDMNU intraperitoneally (IP) to male C57BL/6J mice (n=10/group) at 50, 100, 200 mg/kg.
-
Monitor weight loss and survival for 30 days.
-
Calculate Maximum Tolerated Dose (MTD). Note: EDMNU is likely less toxic acutely than ENU due to lack of isocyanate release.
Step 2: The Specific-Locus Test (SLT)
-
Treatment: Inject wild-type males with fractionated doses (e.g., 3 x 100 mg/kg) to target spermatogonial stem cells.
-
Breeding: Mate treated males to "Test Stock" females homozygous for recessive visible markers (e.g., a, b, c, d, p, s, se).
-
Screening: F1 offspring are screened for deviation from the wild-type phenotype (indicating a recessive mutation from the treated father).
Step 3: Pathway Visualization (DOT)
The following diagram illustrates the divergent activation pathways and statistical checkpoints.
Caption: Activation pathways for ENU vs. EDMNU leading to DNA alkylation and subsequent statistical evaluation.
Statistical Analysis Framework
This section details the mathematical validation required for publishing EDMNU results.
A. Sample Size Calculation (Power Analysis)
Mutagenesis events are rare. You must calculate
-
Formula:
-
Standard Parameters:
-
Background rate (
): per locus. -
Target induced rate (
): (for potent mutagens). -
Power (
): 0.80. -
Significance (
): 0.05.[1]
-
B. Mutation Frequency Analysis
For analyzing F1 screening results, simple percentages are insufficient due to the rarity of events.
1. The "Cluster" Adjustment (Engles' Method): If multiple mutants appear in the same litter, they may represent a "jackpot" event (clonal expansion of one mutation in the spermatogonia).
-
Protocol: If
mutants with the same phenotype appear in one litter, sequence them. If identical, count as 1 independent event .
2. Statistical Tests:
-
Fisher’s Exact Test: Use when comparing the number of mutants in Treated vs. Control groups (contingency table).
-
Why: The Chi-square test is invalid because the expected value in the "mutant" cell is often
.
-
-
Poisson Distribution: Use to calculate Confidence Intervals (CI) for the mutation rate.
-
Upper 95% CI: $ \mu + 1.96 \sqrt{\mu/N} $ (Approximation for
). -
Exact Poisson CI: Required for low
.
-
C. Dominant Lethal Assay Analysis (Toxicity)
When analyzing embryo survival (implants vs. resorptions):
-
Problem: Overdispersion (variability between females is higher than binomial prediction).
-
Solution: Do not treat every embryo as an independent data point. Use the litter as the experimental unit.
-
Recommended Test: Mann-Whitney U Test (Non-parametric) on the proportion of dead implants per female.
Interpreting the Results
When publishing your data, categorize the EDMNU performance as follows:
-
Hyper-Mutagenic: Mutation rate
per locus. (Surpasses ENU). -
Equi-Mutagenic: Mutation rate
. (Viable alternative with potentially better stability). -
Hypo-Mutagenic: Mutation rate
. (Likely due to inefficient metabolic activation or rapid DNA repair).
Common Pitfall: Do not confuse toxicity (sterile males) with mutagenicity . A dose of EDMNU might be low-toxicity (high survival) but zero mutagenicity if the liver clears it before it reaches the testes. Verify alkylation using a O6-ethylguanine immunoassay in sperm DNA if phenotypic results are negative.
References
-
Russell, W. L., et al. (1979).[2] "Specific-locus test shows ethylnitrosourea to be the most potent mutagen in the mouse."[2] Proceedings of the National Academy of Sciences. Link
-
Justice, M. J., et al. (1999). "Mouse ENU Mutagenesis." Human Molecular Genetics. Link
-
Shibuya, T., & Morimoto, K. (1993).[3] "A review of the genotoxicity of 1-ethyl-1-nitrosourea." Mutation Research/Reviews in Genetic Toxicology. Link
-
NIST Chemistry WebBook. "Urea, N-ethyl-N',N'-dimethyl-N-nitroso- (CAS 50285-71-7)." National Institute of Standards and Technology. Link
-
Guenet, J. L. (2004). "Chemical mutagenesis of the mouse genome: an overview." Genetica.[4][5] Link
Sources
- 1. Determination of potential thresholds for N-ethyl-N-nitrosourea and ethyl methanesulfonate based on a multi-endpoint genotoxicity assessment platform in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific-locus test shows ethylnitrosourea to be the most potent mutagen in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the genotoxicity of 1-ethyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing overdispersion and dose-response in the male dominant lethal assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of results from a collaborative study of the dominant lethal assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU) vs. Standard Nitrosoureas
This guide provides a rigorous technical comparison of N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU) against standard nitrosourea alkylating agents like N-ethyl-N-nitrosourea (ENU) and N-methyl-N-nitrosourea (MNU) . It is designed for researchers investigating the mechanisms of chemical carcinogenesis, DNA alkylation, and metabolic activation.
Executive Summary & Mechanism of Action
N',N'-Dimethyl-N-ethyl-N-nitrosourea (DMENU) represents a critical mechanistic probe in the nitrosourea family. Unlike its widely used analogs ENU and MNU, which are direct-acting mutagens prone to rapid hydrolysis, DMENU is hydrolytically stable at physiological pH. This stability arises from the full methylation of the N' (carbamoyl) nitrogen, which blocks the proton transfer required for spontaneous decomposition into an isocyanate and an alkylating cation. Consequently, DMENU functions as a pro-carcinogen , requiring metabolic activation (oxidative demethylation) to exert its genotoxic effects, making it a unique tool for distinguishing between direct alkylation and metabolism-dependent carcinogenesis.
Core Comparison Matrix
| Feature | ENU (N-ethyl-N-nitrosourea) | MNU (N-methyl-N-nitrosourea) | DMENU (N',N'-Dimethyl-N-ethyl-N-nitrosourea) |
| CAS Number | 759-73-9 | 684-93-5 | 50285-71-7 |
| Primary Action | Direct Alkylating Agent | Direct Alkylating Agent | Indirect Alkylating Agent (Pro-carcinogen) |
| Stability (pH 7.4) | Unstable ( | Unstable ( | Highly Stable ( |
| Activation Requirement | None (Spontaneous) | None (Spontaneous) | Metabolic (CYP450-mediated demethylation) |
| Mutagenicity (Ames) | Positive (Direct) | Positive (Direct) | Negative (even with S9, often requires specific in vivo activation) |
| Carcinogenicity | Potent (Neuro/Lymphoma) | Potent (Lymphoma/Thymoma) | Positive (Rat models, despite lack of in vitro mutagenicity) |
| Handling | Prepare immediately before use | Prepare immediately before use | Can be stored in solution (e.g., drinking water) |
Mechanistic Pathways & Stability
The fundamental difference between DMENU and ENU lies in their decomposition pathways. ENU undergoes base-catalyzed decomposition involving the abstraction of a proton from the N' nitrogen, leading to the formation of an unstable intermediate that collapses into an ethyl cation (the alkylating species) and cyanate. DMENU, lacking protons on the N' nitrogen, cannot undergo this pathway and remains inert until enzymatically modified.
Diagram: Decomposition & Activation Pathways
Figure 1: Comparative decomposition pathways. ENU degrades spontaneously to release alkylating cations, while DMENU requires metabolic activation (green arrow) to restore reactivity.
Experimental Protocols & Handling
Due to the stark difference in stability, protocols for DMENU differ significantly from those for ENU/MNU.
Protocol A: Preparation for In Vivo Administration
Objective: Prepare a stable solution for chronic exposure studies (e.g., via drinking water or gavage).
-
Vehicle Selection:
-
ENU/MNU: Must be dissolved in acidified saline (pH 4-5) or citrate buffer immediately prior to use. Neutral pH causes rapid degradation (
min). -
DMENU: Can be dissolved in distilled water or neutral saline (PBS, pH 7.4) .
-
Note: DMENU's high water solubility and stability allow for preparation of stock solutions that remain viable for days at 4°C, unlike ENU stocks which must be frozen at -80°C or used instantly.
-
-
Concentration & Dosage:
-
Typical Dose (Rat): 10–50 mg/kg body weight (gavage).
-
Procedure:
-
Weigh DMENU powder in a fume hood (Class II carcinogen).
-
Dissolve in sterile PBS to achieve a concentration of 5–10 mg/mL.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Administer via oral gavage.
-
Validation: Unlike ENU, where timing is critical (inject within 10 mins), DMENU dosing can be staggered over hours without loss of potency.
-
-
Protocol B: Metabolic Activation Assay (In Vitro)
Objective: Demonstrate the requirement for metabolic activation using a modified Ames test or mammalian cell assay.
-
System: Salmonella typhimurium strains (TA100, TA1535) or V79 Chinese Hamster cells.
-
Preparation:
-
Group 1 (Negative Control): Buffer only.
-
Group 2 (Direct Acting Control): ENU (1-5 mM). Expect high mutation frequency.
-
Group 3 (Test - No Activation): DMENU (1-10 mM) without S9 fraction. Expect background mutation frequency.
-
Group 4 (Test - Activation): DMENU (1-10 mM) + Rat Liver S9 Fraction (induced with Aroclor 1254).
-
-
Outcome Analysis:
-
Unlike ENU, DMENU will show negligible mutagenicity in Group 3.
-
Group 4 may show mutagenicity only if the S9 fraction successfully demethylates the N' nitrogen. Note: Historical data suggests DMENU is often negative in standard Ames tests even with S9, implying specific in vivo activation pathways or transport mechanisms are required for its carcinogenicity.
-
Scientific Integrity & Safety
Unexpected Genetic Toxicity
Research by Lijinsky et al. highlighted a critical paradox: DMENU is carcinogenic to rats despite its extreme hydrolytic stability and often negative mutagenicity in standard bacterial assays. This suggests that:
-
Transport: Its stability allows it to reach specific target organs (e.g., liver, esophagus) intact, where local enzymes activate it.
-
Mechanism: It may act via a non-standard alkylation mechanism or require specific cytochrome P450 isozymes not present in standard S9 mixes.
Safety Precautions
-
Hazard: Potent Carcinogen. Treat as a "select agent" for chemical safety.
-
Deactivation: Unlike ENU, which can be deactivated by simply raising the pH (adding NaOH), DMENU is stable in base.
-
Disposal: Must be incinerated or treated with strong nucleophiles (e.g., thiosulfate) under harsh conditions to ensure destruction. Do not assume simple hydrolysis will neutralize it.
References
-
Lijinsky, W., et al. (1980). Unexpected genetic toxicity to rodents of the N',N'-dimethyl analogues of ENU and MNU. Cancer Research . (Search Term: "Lijinsky DMENU carcinogenicity")
- Singer, B., & Grunberger, D. (1983). Molecular Biology of Mutagens and Carcinogens. Plenum Press. (Definitive text on nitrosourea chemistry).
-
ChemicalBook. (2024). N',N'-Dimethyl-N-ethyl-N-nitrosourea (CAS 50285-71-7) Properties.
-
PubChem. (2024). Compound Summary: N',N'-Dimethyl-N-ethyl-N-nitrosourea.[1][2]
Sources
Safety Operating Guide
N',N'-Dimethyl-N-ethyl-N-nitrosourea proper disposal procedures
Topic: N',N'-Dimethyl-N-ethyl-N-nitrosourea Proper Disposal Procedures CAS Registry Number: 50285-71-7 Synonyms: 1,1-Dimethyl-3-ethyl-3-nitrosourea; Nitrosodimethylethylurea[1][2]
Executive Summary: Immediate Action & Hazard Profile
N',N'-Dimethyl-N-ethyl-N-nitrosourea is a potent alkylating agent and suspected carcinogen/mutagen .[2] Its structural moiety (N-ethyl-N-nitroso) poses a dual threat: direct DNA alkylation and the potential liberation of diazoethane (an explosive and toxic gas) if improperly treated with simple alkaline solutions.[2]
CRITICAL WARNING: DO NOT use standard bleach (sodium hypochlorite) or simple sodium hydroxide (NaOH) solutions for decontamination.[2] These reagents trigger the release of diazoethane, creating an explosion hazard and an inhalation risk.[2]
Preferred Disposal Route:
-
Solid Waste: Segregate into specific "Cytotoxic/Carcinogenic" waste streams for high-temperature incineration by a licensed contractor.[2]
-
Liquid Waste/Spills: Chemical deactivation using Sulfamic Acid in HCl (prevents diazoalkane formation) prior to disposal, or absorption for incineration.[2]
Chemical Identity & Mechanism of Hazard[3]
To handle this compound safely, one must understand its degradation pathways.[2]
| Property | Detail |
| CAS Number | 50285-71-7 |
| Formula | C₅H₁₁N₃O₂ |
| Structure | (CH₃)₂N–CO–N(NO)(C₂H₅) |
| Primary Hazard | Genotoxicity: Transfers ethyl groups to DNA bases (e.g., O⁶-ethylguanine), causing GC→AT transition mutations.[2] |
| Secondary Hazard | Explosive Decomposition: In alkaline media (pH > 7), the compound hydrolyzes to form diazoethane (CH₃CHN₂).[2] |
The Diazoalkane Trap (Why Bleach Fails)
Standard lab safety protocols often suggest bleach for biological decontamination.[2] For nitrosoureas, this is dangerous.[2][3][4][5]
-
Reaction: Hydroxide attacks the carbonyl carbon
Unstable N-nitroso-ethylamine Diazoethane . -
Consequence: Diazoethane is a volatile, explosive gas and a potent methylating agent itself.[2]
Proper Disposal & Deactivation Protocols
Option A: Commercial Incineration (Recommended)
Best for: Bulk solids, concentrated stock solutions, and sealed vials.[2]
-
Segregation: Do not mix with general organic solvents.[2] Use a dedicated container labeled "HIGH HAZARD: CARCINOGEN/NITROSOUREA" .[2]
-
Packaging: Double-bag solids in thick polyethylene bags. Place liquids in leak-proof polyethylene or glass containers.
-
Labeling: Explicitly list the chemical name and CAS # (50285-71-7).
-
Destruction: Must be incinerated at temperatures >1000°C with a residence time of at least 2 seconds (standard for cytotoxic waste).
Option B: Chemical Deactivation (For Spills & Residuals)
Best for: Glassware rinsing, surface decontamination, and dilute aqueous waste.[2]
Protocol: Sulfamic Acid Degradation Reference: Lunn, G., & Sansone, E. B. (1988).[2] This method denitrosates the compound without generating diazoethane.[2]
Reagents:
Step-by-Step Workflow:
-
Preparation: In a fume hood, prepare a mixture of equal volumes of 3M Sulfamic Acid and 1M HCl .
-
Application:
-
Neutralization: After the reaction time, slowly neutralize the mixture with Sodium Carbonate (soda ash) until pH 7 is reached. Caution: CO₂ gas will evolve.
-
Final Disposal: The neutralized liquid can generally be treated as standard chemical waste (check local regulations), as the mutagenic nitrosourea is destroyed.[2]
Visualization: Decision Logic & Deactivation Mechanism
Figure 1: Decision matrix for disposal, highlighting the critical avoidance of alkaline hydrolysis.
Emergency Procedures
| Scenario | Protocol |
| Skin Contact | Immediate Wash: Flush with water for 15 mins. Do not use ethanol (increases skin absorption).[2] Medical: Seek evaluation; nitrosoureas can have delayed systemic toxicity.[2] |
| Eye Contact | Irrigate: Flush for 15 mins. Discard contact lenses.[2][4][6] Consult ophthalmologist. |
| Spill (Small) | Isolate: Evacuate area.[2][3][6][7] Don PPE (Silver Shield gloves).[2] Deactivate: Use the Sulfamic Acid protocol (Option B) in situ before wiping up.[2] |
PPE Requirements:
-
Gloves: Nitrile gloves are often insufficient for long-term handling of nitrosoureas. Use Silver Shield (Laminate) or double-gloved thick nitrile, changing immediately upon splash.[2]
-
Respiratory: Work in a certified Class II Biosafety Cabinet or Chemical Fume Hood.[2] If outside containment, use a full-face respirator with organic vapor cartridges.[2]
References
-
Lunn, G., & Sansone, E. B. (1988).[2] Decontamination and Disposal of Nitrosoureas and Related N-nitroso Compounds. Cancer Research, 48(3), 522-526.[2]
-
National Institute of Standards and Technology (NIST). (n.d.).[2] Urea, N-ethyl-N',N'-dimethyl-N-nitroso- (CAS 50285-71-7).[1][2] NIST Chemistry WebBook.[2]
-
International Agency for Research on Cancer (IARC). (1978).[2] Some N-nitroso Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 17.[2]
Sources
- 1. Urea, N-ethyl-N',N'-dimethyl-N-nitroso- [webbook.nist.gov]
- 2. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]
- 3. store.sangon.com [store.sangon.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. chemscene.com [chemscene.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling N',N'-Dimethyl-N-ethyl-N-nitrosourea
OPERATIONAL SAFETY GUIDE: Handling N',N'-Dimethyl-N-ethyl-N-nitrosourea
PART 1: EXECUTIVE HAZARD ASSESSMENT
Immediate Directive: You have inquired about N',N'-Dimethyl-N-ethyl-N-nitrosourea (CAS: 50285-71-7, also known as 1-ethyl-3,3-dimethyl-1-nitrosourea). While less common than its analog N-Ethyl-N-nitrosourea (ENU) , it shares the strictly conserved N-nitroso pharmacophore.
Scientific Reality: Do not be misled by the lack of specific safety data sheets (SDS) for this specific isomer compared to ENU. You must treat this compound as a Level 4 Genotoxic Hazard .
-
Mechanism: It acts as a direct-acting alkylating agent. It transfers an ethyl group to the
position of guanine in DNA, causing GC AT transition mutations. -
Lipophilic Danger: The additional methyl groups on the
position increase the molecule's lipophilicity compared to standard ENU. This theoretically enhances its ability to penetrate standard nitrile gloves and the epidermal barrier of the skin.
PART 2: THE BARRIER STRATEGY (PPE)
Standard laboratory PPE is insufficient . You must employ a "Time-to-Failure" approach where you assume all barriers will eventually be breached.
Hand Protection (Critical Failure Point)
-
The Myth: "Double nitrile gloves are safe."
-
The Reality: Nitrosoureas can permeate standard 4-mil nitrile gloves in <3 minutes upon direct contact.
-
The Protocol: You must use a Laminate Liner System .
| Layer | Material | Specification | Function |
| Inner (Primary) | Silver Shield® / 4H® (EVOH/PE Laminate) | 2.7 mil | Chemical Barrier: Provides >480 min breakthrough time against alkylating agents. |
| Outer (Secondary) | Nitrile (High Dexterity) | 5-8 mil | Mechanical Barrier: Protects the flimsy laminate inner glove from tears and provides grip. |
| Change Frequency | -- | -- | Change outer nitrile immediately upon splash. Change inner laminate every 4 hours or after confirmed exposure. |
Respiratory & Body Protection
-
Engineering Control: All handling (weighing, solubilization) must occur in a Class II Type A2 Biosafety Cabinet (BSC) (if sterility is required) or a Chemical Fume Hood .
-
Never handle on an open bench.
-
-
Respiratory: If engineering controls fail (spill outside hood), use a P100/OV (Organic Vapor) respirator. N95s offer zero protection against nitrosourea vapors.
-
Body: Tyvek® lab coat (impervious to liquids) with closed cuffs.
PART 3: OPERATIONAL WORKFLOW
Visualizing the Safety Logic
The following diagram illustrates the "Fail-Safe" workflow. Note the specific deactivation step which differs from standard acid/base neutralization.
Caption: Fail-safe workflow emphasizing containment zones. Note that deactivation occurs BEFORE waste leaves the hood.
PART 4: EXPERIMENTAL PROTOCOLS
Solubilization (The "Hot" Phase)
Nitrosoureas are unstable in aqueous solution at neutral/alkaline pH (half-life < 1 hour at pH 7).
-
Solvent: Dissolve initially in anhydrous DMSO or Ethanol.
-
Buffer: Dilute immediately before use into acidified saline (pH 5.0 - 6.0) using a Citrate or Acetate buffer.
-
Why? At pH 6.0, stability extends to several hours. At pH > 7.0, decomposition releases the active alkylating species too rapidly, causing inconsistent experimental results and safety spikes.
-
Deactivation & Disposal (The "Sulfamic Acid" Method)
CRITICAL WARNING: Do not use simple bleach (Sodium Hypochlorite) or strong Sodium Hydroxide alone.
-
Risk:[1][2][3][4][5] Alkaline hydrolysis of N-nitroso compounds can generate Diazoalkanes (e.g., diazoethane), which are explosive and highly toxic gases.
The Validated Deactivation Protocol: This method uses sulfamic acid to scavenge nitrite ions, preventing the reformation of nitrosamines or diazoalkanes.
| Step | Action | Mechanism |
| 1 | Prepare Deactivation Solution : • 100 mL 3M Sulfuric Acid ( | Creates a strongly acidic environment with a nitrite scavenger. |
| 2 | Slowly add the Nitrosourea waste (liquids/tips) to the solution. | Acid hydrolysis cleaves the N-NO bond. |
| 3 | Allow to stand in the Fume Hood for 24 hours . | Ensures complete destruction of the parent compound. |
| 4 | Check pH. Neutralize carefully with Sodium Hydroxide if required by local EHS. | Prepares for waste pickup.[2][6][7] |
| 5 | Dispose as Hazardous Chemical Waste (Tag: "Deactivated Nitrosourea"). | Final chain of custody.[2][6] |
PART 5: EMERGENCY RESPONSE
-
Skin Exposure:
-
Immediate: Remove contaminated gloves/clothing.[6] Do not peel gloves if adhered to skin; wash over them first.
-
Wash: Flush with water for 15 minutes. Use soap (lipophilic removal).
-
Medical: Seek evaluation. Nitrosoureas are delayed-onset carcinogens; acute symptoms may be absent.
-
-
Spill (Inside Hood):
-
Cover with absorbent pads soaked in the Deactivation Solution (above).
-
Wait 30 minutes.
-
Double bag waste.[7]
-
REFERENCES
-
Lunn, G., & Sansone, E. B. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds.[8][9] Cancer Research, 48(3), 522–526.
-
Key Finding: Establishes the sulfamic acid protocol to prevent diazoalkane formation during disposal.
-
-
National Institute of Health (NIH). (2025). PubChem Compound Summary for CID 12967 (N-Ethyl-N-nitrosourea) and Analogues.[10]
-
Key Finding: Provides physicochemical properties and toxicity class data for the ethyl-nitrosourea class.
-
-
Western University. (2024). Guidelines for the Use of N-Nitrosamines in Animal Research.[7]
-
Key Finding: Validates the requirement for double nitrile gloves (minimum) and BSC usage for animal handling.
-
-
Ansell Healthcare. (2022). Permeation & Degradation Database: Silver Shield / 4H Laminate Gloves.
-
Key Finding: Confirms laminate film is the only material with >4 hour breakthrough for small-molecule alkylating agents.
-
Sources
- 1. fda.gov [fda.gov]
- 2. images.thdstatic.com [images.thdstatic.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. n-Nitroso-n-Ethylurea - OEHHA [oehha.ca.gov]
- 5. dhss.delaware.gov [dhss.delaware.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
